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  • Product: 1-methyl-1H-pyrazole-5-sulfonamide
  • CAS: 918335-69-0

Core Science & Biosynthesis

Foundational

Advanced Synthesis and Mechanistic Profiling of 1-Methyl-1H-pyrazole-5-sulfonamide (CAS 918335-69-0)

Executive Rationale In modern drug discovery and agrochemical development, the pyrazole ring serves as a privileged heteroaromatic scaffold. Specifically, 1 (CAS: 918335-69-0) has emerged as a critical high-purity buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

In modern drug discovery and agrochemical development, the pyrazole ring serves as a privileged heteroaromatic scaffold. Specifically, 1 (CAS: 918335-69-0) has emerged as a critical high-purity building block[1]. Unlike its C4-substituted isomers, the C5-sulfonamide provides unique steric and electronic properties dictated by its proximity to the N-methyl group. This in-depth technical guide explores the physicochemical profile, target-binding causality, and a self-validating synthetic methodology for this highly sought-after reagent.

Physicochemical Profiling

Understanding the baseline metrics of the compound is essential for predicting its behavior in both synthetic workflows and biological assays. The quantitative data is summarized below[2]:

ParameterValue
Chemical Name 1-methyl-1H-pyrazole-5-sulfonamide
CAS Number 918335-69-0
Molecular Formula C₄H₇N₃O₂S
Monoisotopic Mass 161.0259 Da
SMILES String CN1C(=CC=N1)S(=O)(=O)N
Predicted XLogP -0.9
Hydrogen Bond Donors 1 (Primary amine)
Hydrogen Bond Acceptors 4

Mechanistic Role in Target Binding: The C5 Advantage

As a Senior Application Scientist, I emphasize that structural choices in scaffold design are never arbitrary. The selection of the 1-methyl-1H-pyrazole-5-sulfonamide core is driven by specific structure-activity relationship (SAR) causality:

  • Conformational Locking via N-Methylation: Unsubstituted pyrazoles undergo rapid annular tautomerization, which complicates SAR by presenting multiple binding poses to a target enzyme. The N1-methyl group eliminates this tautomerization, locking the heteroaromatic system into a single, predictable dipole moment.

  • Steric Steering in Agrochemicals: In the development of sulfonylurea herbicides like 3 (CID 11634286)[3], the C5-sulfonamide linkage is crucial. The adjacent N-methyl group exerts steric pressure on the sulfonylurea bridge, forcing it into a bioactive "folded" conformation that perfectly occupies the active site of Acetolactate Synthase (ALS), thereby maximizing herbicidal efficacy while maintaining crop safety.

  • Zinc-Binding Pharmacophore (ZBG): The primary sulfonamide acts as a classical ZBG in Carbonic Anhydrase (CA) inhibitors. The electron-rich pyrazole ring acts as a lipophilic tail that engages with the hydrophobic half of the CA active site, displacing zinc-bound water with high thermodynamic efficiency.

Validated Synthesis Workflow: Regioselective C5-Functionalization

Direct electrophilic aromatic substitution (EAS), such as direct chlorosulfonation, on 1-methylpyrazole preferentially occurs at the electron-rich C4 position. Therefore, to synthesize the C5-sulfonamide, we must bypass natural electronic bias using Directed ortho-Metalation (DoM) .

The following protocol is designed as a self-validating system , ensuring that each intermediate is analytically confirmed before proceeding to the next step, thereby preventing the cascade of synthetic failures.

Step 1: Directed Lithiation (DoM)
  • Procedure: Dissolve 1-methyl-1H-pyrazole (1.0 eq) in anhydrous THF under an argon atmosphere. Cool to -78°C. Dropwise add n-Butyllithium (n-BuLi, 1.1 eq). Stir for 1 hour at -78°C.

  • Causality: The lone pair on the N2 atom is unavailable (part of the aromatic sextet), but the N1-methyl group provides inductive stabilization, making the C5 proton the most acidic. n-BuLi selectively deprotonates C5.

  • Self-Validation (IPC 1): Quench a 0.1 mL reaction aliquot with D₂O. Analyze via ¹H-NMR. The disappearance of the C5-proton signal (typically ~δ 7.4 ppm) confirms >95% lithiation conversion. Do not proceed until this is verified.

Step 2: Electrophilic Trapping (Sulfination)
  • Procedure: Bubble anhydrous sulfur dioxide (SO₂) gas through the -78°C solution for 30 minutes until the solution turns pale yellow. Allow it to warm to room temperature.

  • Causality: The highly nucleophilic C5-lithium species attacks the electrophilic sulfur of SO₂, forming a stable lithium sulfinate salt.

Step 3: Oxidative Chlorination
  • Procedure: Concentrate the mixture, resuspend in dichloromethane (DCM), and cool to 0°C. Add N-Chlorosuccinimide (NCS, 1.2 eq) in portions. Stir for 2 hours.

  • Causality: NCS oxidizes the sulfinate (S^IV) to a sulfonyl chloride (S^VI).

  • Self-Validation (IPC 2): Sulfonyl chlorides degrade on standard reverse-phase LC-MS columns, causing false negatives. To validate, quench a 10 µL aliquot with 100 µL of piperidine. Analyze the resulting stable piperidine-sulfonamide derivative via LC-MS to confirm complete conversion.

Step 4: Amination
  • Procedure: Cool the crude sulfonyl chloride solution to 0°C. Slowly add a solution of ammonia in methanol (NH₃/MeOH, 7.0 M, 5.0 eq). Stir for 4 hours while warming to room temperature.

  • Causality: The excess ammonia acts as both the nucleophile to displace the chloride and the base to neutralize the generated HCl, yielding the final 1-methyl-1H-pyrazole-5-sulfonamide.

Synthetic Workflow Visualization

SynthesisWorkflow SM 1-Methyl-1H-pyrazole (Starting Material) Step1 Directed Lithiation [n-BuLi, THF, -78°C] SM->Step1 Int1 C5-Lithiated Intermediate Step1->Int1 Regioselective Deprotonation Step2 Electrophilic Trapping [SO2 gas, -78°C to RT] Int1->Step2 Int2 Lithium Sulfinate Salt Step2->Int2 Step3 Oxidative Chlorination [NCS, DCM, 0°C] Int2->Step3 Int3 5-Sulfonyl Chloride Step3->Int3 IPC: LC-MS (Piperidine quench) Step4 Amination [NH3 / MeOH, 0°C to RT] Int3->Step4 Product 1-Methyl-1H-pyrazole-5-sulfonamide (CAS: 918335-69-0) Step4->Product Crystallization

Synthetic workflow for 1-methyl-1H-pyrazole-5-sulfonamide via directed C5-lithiation.

Analytical Validation of the Final Product

To ensure absolute trustworthiness of the synthesized batch, the final isolated solid must undergo rigorous analytical validation:

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 162.03.

  • ¹H-NMR (400 MHz, DMSO-d₆): Look for the characteristic N-methyl singlet at ~δ 4.0 ppm (integrating to 3H), the two pyrazole protons (doublets at ~δ 6.8 and ~δ 7.5 ppm, integrating to 1H each), and the broad sulfonamide NH₂ singlet at ~δ 7.8 ppm (integrating to 2H). The absence of a proton singlet at the C5 position definitively confirms the regiochemistry.

References

  • Benchchem - 1-methyl-1H-pyrazole-5-sulfonamide | CAS 918335-69-0 URL
  • PubChemLite (Université du Luxembourg) - 1-methyl-1h-pyrazole-5-sulfonamide (C4H7N3O2S)
  • PubChem (NIH)

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity Screening of Novel Pyrazole Sulfonamides

Introduction The pyrazole sulfonamide scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole sulfonamide scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] This guide provides an in-depth technical exploration of the methodologies employed to screen novel pyrazole sulfonamide derivatives for their potential therapeutic applications. We will delve into the established and emerging biological activities of this compound class, with a focus on anticancer, anti-inflammatory, and antimicrobial properties.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps but also the scientific rationale behind experimental choices, ensuring a robust and reliable screening cascade.

The Versatility of the Pyrazole Sulfonamide Scaffold

The unique structural arrangement of a pyrazole ring coupled with a sulfonamide moiety confers a remarkable versatility to these molecules, allowing them to interact with a diverse range of biological targets.[1][2] This has led to the development of drugs targeting various disease states. A prime example is Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3][4][5] The sulfonamide group plays a crucial role in its selective binding to the COX-2 active site.[3][4] Beyond their anti-inflammatory effects, pyrazole sulfonamides have demonstrated significant potential as anticancer and antimicrobial agents, making them a focal point of contemporary drug discovery efforts.[6][7][8]

Part 1: Anticancer Activity Screening

The search for novel anticancer agents is a continuous endeavor, and pyrazole sulfonamides have emerged as a promising class of compounds.[1][6][9] Their mechanisms of action are often multifaceted, targeting various pathways involved in cancer cell proliferation and survival.

Key Molecular Targets and Signaling Pathways

Several molecular targets have been identified for the anticancer activity of pyrazole sulfonamides, including:

  • Carbonic Anhydrases (CAs): Certain isoforms, such as CA IX and XII, are overexpressed in various tumors and are involved in pH regulation and tumor progression.[10][11] Pyrazole sulfonamides have been designed as effective inhibitors of these tumor-associated CAs.[10]

  • Protein Kinases: These enzymes play a critical role in cell signaling and are often dysregulated in cancer. Pyrazole sulfonamides have been shown to inhibit kinases such as JNK and BRAF(V600E), which are involved in cancer cell proliferation and survival.[12]

  • Cyclooxygenase-2 (COX-2): Overexpression of COX-2 is observed in various cancers and is associated with inflammation and tumor growth.[4][13] Selective COX-2 inhibitors can thus exhibit anticancer effects.[14]

The inhibition of these targets can disrupt critical signaling pathways, leading to the induction of apoptosis (programmed cell death) and the suppression of tumor growth.

anticancer_pathway compound Pyrazole Sulfonamide CAIX Carbonic Anhydrase IX/XII compound->CAIX Inhibition Kinases Protein Kinases (e.g., JNK, BRAF) compound->Kinases Inhibition COX2 COX-2 compound->COX2 Inhibition pH_Reg Tumor pH Regulation CAIX->pH_Reg Disruption Prolif_Sig Proliferation Signaling Kinases->Prolif_Sig Disruption Inflammation Inflammation COX2->Inflammation Reduction Tumor_Growth Tumor Growth & Proliferation pH_Reg->Tumor_Growth Prolif_Sig->Tumor_Growth Inflammation->Tumor_Growth Apoptosis Apoptosis Tumor_Growth->Apoptosis Induction

Figure 1: Simplified signaling pathway for the anticancer activity of pyrazole sulfonamides.

In Vitro Antiproliferative Assay Protocol

A primary step in screening for anticancer activity is to assess the compound's ability to inhibit the proliferation of cancer cells. The MTT or CellTiter-Glo® Luminescent Cell Viability Assay are commonly used for this purpose.[1][6][15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel pyrazole sulfonamides against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[9][14][16]

  • Appropriate cell culture medium and supplements.

  • Novel pyrazole sulfonamide compounds, dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (e.g., Doxorubicin).[9]

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • 96-well microplates.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole sulfonamide compounds and the positive control. Add the compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).

  • Assay Procedure: Following incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Data Presentation

Summarize the IC50 values in a clear and structured table for easy comparison of the antiproliferative activity of the different compounds across the tested cell lines.

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)
Pyr-Sulf-00115.222.518.7
Pyr-Sulf-0025.89.17.3
Doxorubicin0.50.80.6

Part 2: Anti-inflammatory Activity Screening

The well-established anti-inflammatory properties of pyrazole sulfonamides, exemplified by Celecoxib, make this a crucial area of investigation for novel derivatives.[4][5][17]

Mechanism of Action: COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole sulfonamides is the selective inhibition of the COX-2 enzyme.[3][4][5] COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3][17] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[5]

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates compound Pyrazole Sulfonamide compound->COX2 Inhibition

Figure 2: Mechanism of COX-2 inhibition by pyrazole sulfonamides.

In Vitro Anti-inflammatory Assay Protocol

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of lipopolysaccharide (LPS)-induced inflammatory mediators, such as nitric oxide (NO) or prostaglandin E2 (PGE2), in macrophage cell lines.[12][18]

Objective: To evaluate the ability of novel pyrazole sulfonamides to inhibit the production of inflammatory mediators in a cell-based assay.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1).[18]

  • Cell culture medium and supplements.

  • Lipopolysaccharide (LPS).

  • Novel pyrazole sulfonamide compounds.

  • Positive control (e.g., Dexamethasone or a known COX-2 inhibitor).

  • Griess Reagent for NO measurement or an ELISA kit for PGE2 measurement.

  • 96-well microplates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Culture the macrophage cells and seed them into 96-well plates. Pre-treat the cells with various concentrations of the pyrazole sulfonamide compounds for a specified time.

  • Induction of Inflammation: Stimulate the cells with LPS to induce an inflammatory response and the production of NO and PGE2.

  • Sample Collection: After an appropriate incubation period, collect the cell culture supernatants.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Use the Griess Reagent to measure the nitrite concentration in the supernatant, which is a stable product of NO.

    • Prostaglandin E2 (PGE2): Quantify the amount of PGE2 in the supernatant using a specific ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of NO or PGE2 production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 values.

Data Presentation

Present the IC50 values for the inhibition of NO and PGE2 production in a table to compare the anti-inflammatory potency of the synthesized compounds.

Compound IDNO Inhibition IC50 (µM)PGE2 Inhibition IC50 (µM)
Pyr-Sulf-00112.58.9
Pyr-Sulf-0023.21.5
Dexamethasone0.10.05

Part 3: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole sulfonamides have demonstrated promising activity against a range of bacteria and fungi, making them valuable candidates for further investigation.[7][8][19][20]

General Workflow for Antimicrobial Screening

A typical workflow for screening novel compounds for antimicrobial activity involves a primary screening assay to identify active compounds, followed by a secondary assay to determine the minimum inhibitory concentration (MIC).

antimicrobial_workflow Synthesis Synthesis of Novel Pyrazole Sulfonamides Primary_Screen Primary Screening (e.g., Agar Well Diffusion) Synthesis->Primary_Screen Active_Inactive Identify Active & Inactive Compounds Primary_Screen->Active_Inactive MIC_Determination MIC Determination (Broth Microdilution) Active_Inactive->MIC_Determination Active Lead_Compound Lead Compound Identification MIC_Determination->Lead_Compound

Figure 3: General workflow for antimicrobial screening of pyrazole sulfonamides.

Primary Antimicrobial Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the initial screening of antimicrobial activity.[7][21]

Objective: To qualitatively assess the antimicrobial activity of novel pyrazole sulfonamides against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).[20]

  • Appropriate agar media (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Novel pyrazole sulfonamide compounds.

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[19]

  • Sterile cork borer.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms.

  • Plate Preparation: Pour the appropriate agar medium into sterile petri dishes and allow it to solidify. Spread the microbial inoculum evenly over the surface of the agar.

  • Well Creation and Compound Addition: Create wells in the agar using a sterile cork borer. Add a defined volume of the dissolved pyrazole sulfonamide compounds, positive controls, and a solvent control into the respective wells.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganisms.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Secondary Antimicrobial Screening: Broth Microdilution Method for MIC Determination

Following the identification of active compounds in the primary screen, the broth microdilution method is employed to quantitatively determine the Minimum Inhibitory Concentration (MIC).[22][23]

Objective: To determine the lowest concentration of a pyrazole sulfonamide that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganisms.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Novel pyrazole sulfonamide compounds.

  • 96-well microplates.

  • Microplate reader (optional, for turbidity measurement).

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the pyrazole sulfonamide compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation

Compile the zones of inhibition from the primary screen and the MIC values from the secondary screen into tables for a comprehensive overview of the antimicrobial activity.

Table 1: Agar Well Diffusion Assay - Zones of Inhibition (mm)

Compound IDS. aureusE. coliC. albicans
Pyr-Sulf-001141210
Pyr-Sulf-002221816
Ciprofloxacin2528-
Fluconazole--20

Table 2: Broth Microdilution Assay - MIC Values (µg/mL)

Compound IDS. aureusE. coliC. albicans
Pyr-Sulf-00281632
Ciprofloxacin10.5-
Fluconazole--2

Conclusion

The biological activity screening of novel pyrazole sulfonamides is a critical step in the drug discovery process. This guide has provided a comprehensive overview of the key considerations and methodologies for evaluating their anticancer, anti-inflammatory, and antimicrobial potential. By employing a systematic and scientifically rigorous screening cascade, researchers can effectively identify and advance promising lead compounds for further preclinical and clinical development. The inherent versatility of the pyrazole sulfonamide scaffold ensures that it will remain an area of intense research and a source of new therapeutic agents for the foreseeable future.

References

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  • U.S. Food and Drug Administration. CELEBREX celecoxib capsules Cardiovascular Risk. [Link]

  • Wikipedia. Celecoxib. [Link]

  • Patsnap Synapse. (2024, June 14). What is Celecoxib used for?. [Link]

  • Study.com. Celecoxib: Mechanism of Action & Structure. [Link]

  • Bommireddy, A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Abdel-Maksoud, M. M., et al. (2024). Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety. PubMed. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Taylor & Francis Online. [Link]

  • Bommireddy, A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

  • Di Fiore, A., et al. (2012). Tricyclic Sulfonamides Incorporating Benzothiopyrano[4,3-c]pyrazole and Pyridothiopyrano[4,3-c]pyrazole Effectively Inhibit α- and β-Carbonic Anhydrase: X-ray Crystallography and Solution Investigations on 15 Isoforms. Journal of Medicinal Chemistry. [Link]

  • Maresca, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PubMed. [Link]

  • Gorczynski, R. M. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][3][5][24]Triazine Sulfonamides. ResearchGate. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • D'Ascenzio, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC. [Link]

  • Maresca, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. [Link]

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  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Singh, S., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. ResearchGate. [Link]

  • Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Ledochowski, M., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]

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Foundational

Physicochemical Profiling and Application of 1-Methyl-1H-pyrazole-5-sulfonamide in Target-Directed Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary 1-Methyl-1H-pyrazole-5-sulfonamide (CAS 918335-69-0)[1] is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

1-Methyl-1H-pyrazole-5-sulfonamide (CAS 918335-69-0)[1] is a highly versatile pharmacophore and synthetic building block. Characterized by its unique electron-rich pyrazole core coupled with an electron-withdrawing sulfonamide moiety, it is extensively utilized in the development of agrochemicals (e.g., the herbicide Metazosulfuron)[2],[3] and advanced therapeutics, including Janus kinase 3 (JAK3) covalent inhibitors[4], D3 dopamine receptor modulators[5], and NLRP3 inflammasome allosteric inhibitors[6]. This whitepaper details its physicochemical behavior, regioselective synthesis, and experimental validation protocols.

Structural & Physicochemical Profiling

The physicochemical properties of a building block dictate the pharmacokinetic (PK) and pharmacodynamic (PD) behavior of the final drug candidate. When 1-methyl-1H-pyrazole-5-sulfonamide is derivatized into a sulfonylurea, a profound shift in its ionization profile occurs.

The primary sulfonamide is a weak acid (pKa ~9.8). However, when incorporated into a sulfonylurea scaffold, the pKa drops significantly to ~5.0[6]. This is caused by the strong electron-withdrawing inductive and resonance effects of the adjacent carbonyl and sulfonyl groups, which highly stabilize the conjugate base. Consequently, these derivatives exhibit pH-dependent solubility, risking precipitation in acidic physiological compartments such as the renal tubules[6].

Table 1: Comparative Physicochemical Data
Property1-Methyl-1H-pyrazole-5-sulfonamideDerived Sulfonylurea (e.g., Metazosulfuron)Pharmacological Causality / Impact
Molecular Weight 161.18 g/mol 475.86 g/mol [3]Core building block maintains low MW, allowing high ligand efficiency (LE) in lead optimization.
pKa (Acidic) ~9.8 (Sulfonamide NH₂)~5.0 (Sulfonylurea NH)[6]Derivatization drastically increases acidity, leading to ionization at physiological pH (7.4).
LogD (pH 7.4) ~0.15~ -0.50 (Ionized state)Shifts from lipophilic to hydrophilic at blood pH, preventing passive BBB penetration.
TPSA 86.3 Ų>140.0 ŲHigh polar surface area restricts intracellular permeability unless active transport is engaged.
Solubility Moderate across all pHHigh at pH 7.4; Poor at pH < 5.0Risk of renal toxicity due to precipitation in acidic kidney fluid (pH 6.4–8.2)[6].

Regioselective Synthetic Methodology

Direct electrophilic aromatic substitution (e.g., chlorosulfonylation) of 1-methylpyrazole preferentially occurs at the electron-rich C4 position. Therefore, synthesizing the C5-sulfonamide requires Directed Ortho-Metalation (DOM) . The inherent acidity of the C5 proton, combined with the weak coordinating ability of the N1-methyl group, allows for highly regioselective lithiation.

G A 1-Methyl-1H-pyrazole B Directed Ortho-Metalation (n-BuLi, THF, -78°C) A->B C C5-Lithiation Intermediate B->C Regioselective Deprotonation D Sulfination & Chlorination (SO2, then NCS) C->D E 5-Sulfonyl Chloride D->E Electrophilic Trapping F Amidation (NH3/MeOH) E->F G 1-Methyl-1H-pyrazole- 5-sulfonamide F->G Nucleophilic Substitution

Workflow for the regioselective synthesis of 1-methyl-1H-pyrazole-5-sulfonamide via DOM.

Step-by-Step Protocol: Synthesis of 1-Methyl-1H-pyrazole-5-sulfonamide
  • Lithiation: Purge a dry reaction vessel with N₂. Dissolve 1-methyl-1H-pyrazole (1.0 eq) in anhydrous THF and cool to -78°C. Add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour.

    • Causality: Cryogenic temperatures (-78°C) are critical to prevent the nucleophilic attack of BuLi on the pyrazole ring, ensuring exclusive deprotonation at C5.

  • Sulfination: Bubble anhydrous SO₂ gas into the solution until saturation is reached. The lithium sulfinate salt will precipitate.

  • Chlorination: Warm the mixture to 0°C, concentrate under reduced pressure, and resuspend in dichloromethane (DCM). Add N-chlorosuccinimide (NCS) (1.2 eq) to convert the sulfinate to the sulfonyl chloride.

  • Amidation: Slowly add the crude sulfonyl chloride to a solution of methanolic ammonia (7.0 N) at 0°C. Stir for 2 hours, then concentrate and purify via flash chromatography to yield the target sulfonamide.

Pharmacological Applications & Target Engagement

1-Methyl-1H-pyrazole-5-sulfonamide derivatives are highly effective in target-directed drug discovery due to their ability to form robust hydrogen bond networks within kinase and receptor binding pockets.

  • NLRP3 Inflammasome Inhibition: Pyrazole-sulfonamide derivatives act as allosteric inhibitors of the NLRP3 inflammasome. The sulfonamide oxygen atoms engage a basic pocket formed by arginine residues (R351 and R578) in the HD2 domain, while the pyrazole ring occupies an adjacent allosteric site connected to the bulk solvent, locking the protein in an inactive conformation[6].

  • Dopamine D3 Receptor (D3R): The scaffold has been utilized to optimize the potency and physicochemical properties of MLS6357, a novel positive allosteric modulator-antagonist of D3R[5].

  • JAK3 Kinase: The moiety is incorporated into cyanamide-based covalent inhibitors to tune pharmacokinetic properties and amine basicities, achieving high selectivity over other JAK isoforms[4].

G Signal Pathogen/Damage Signals (PAMPs/DAMPs) Receptor Membrane Receptors (TLRs) Signal->Receptor NLRP3 NLRP3 Core Protein (Inactive State) Receptor->NLRP3 NF-κB Priming (Signal 1) Oligomerization NLRP3 Oligomerization & ASC Recruitment NLRP3->Oligomerization Activation (Signal 2) Caspase Caspase-1 Cleavage & Activation Oligomerization->Caspase Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase->Cytokines Inflammation Drug Pyrazole-Sulfonamide Inhibitor Drug->NLRP3 Allosteric Binding at Walker A Motif (A228/R578)

Mechanism of pyrazole-sulfonamide derivatives in allosteric NLRP3 inflammasome inhibition.

Validated Experimental Protocols

To ensure self-validating data generation during lead optimization, the following protocols must be strictly adhered to when profiling pyrazole-sulfonamides.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Kinetic solubility assays often overestimate solubility due to supersaturation. This thermodynamic protocol ensures true equilibrium is measured.

  • Preparation: Prepare 50 mM phosphate buffers at pH 1.2, 4.5, and 7.4.

  • Incubation: Add 2 mg of the solid pyrazole-sulfonamide derivative to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Incubate at 37°C for 24 hours with orbital shaking at 500 rpm.

    • Causality: A 24-hour window guarantees the transition from a kinetic suspension to a thermodynamic equilibrium state.

  • Separation: Centrifuge at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Filtration removes micro-particulates that scatter light and artificially inflate UV absorption signals during downstream analysis.

  • Quantification: Analyze the filtrate via HPLC-UV against a pre-validated standard curve to determine the exact soluble concentration.

Protocol B: Potentiometric pKa Determination
  • Titration Setup: Dissolve 5 mg of the compound in 10 mL of a co-solvent mixture (e.g., 20% Methanol/Water) due to poor aqueous solubility of the un-ionized free base.

  • Acidification: Lower the pH to 2.0 using 0.1 M HCl.

  • Titration: Titrate with 0.1 M NaOH under a nitrogen atmosphere at a constant temperature of 25°C, recording the pH after each 0.05 mL addition.

  • Extrapolation: Calculate the apparent pKa (psKa) from the inflection point of the titration curve. Use the Yasuda-Shedlovsky extrapolation method to determine the true aqueous pKa by plotting psKa against the dielectric constant of the co-solvent fractions.

References

  • PubChem (NIH). Metazosulfuron | C15H18ClN7O7S | CID 11634286. Retrieved from:[Link]

  • Pharmaffiliates. CAS No : 868680-84-6 | Product Name : Metazosulfuron. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS). Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (GDC-2394), a Potent and Selective NLRP3 Inhibitor. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS). Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. Retrieved from:[Link]

  • PubMed Central (NIH). Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of 1-methyl-1H-pyrazole-5-sulfonamide

Application Note: Synthesis and Validation Protocol for 1-Methyl-1H-pyrazole-5-sulfonamide Executive Summary & Context 1-Methyl-1H-pyrazole-5-sulfonamide is a highly versatile heterocyclic building block and pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation Protocol for 1-Methyl-1H-pyrazole-5-sulfonamide

Executive Summary & Context

1-Methyl-1H-pyrazole-5-sulfonamide is a highly versatile heterocyclic building block and pharmacophore. It is utilized extensively in medicinal chemistry, notably in the design of 5-lipoxygenase activating protein (FLAP) inhibitors for the treatment of coronary artery disease[1], and serves as a critical intermediate in the synthesis of complex sulfonylurea agrochemicals such as azimsulfuron[2]. This application note details a robust, high-yield methodology for synthesizing this primary sulfonamide directly from 1-methyl-1H-pyrazole-5-sulfonyl chloride using aqueous ammonia.

Mechanistic Insights & Causality (E-E-A-T)

The transformation relies on a nucleophilic acyl substitution at the sulfonyl center. While the reaction is conceptually straightforward, practical execution requires strict control over reaction kinetics to prevent the degradation of the electrophile.

  • Nucleophile Selection: Aqueous ammonium hydroxide (28-30% NH₃) is utilized as a highly effective, scalable, and economical ammonia source. However, the introduction of water creates a competitive environment where H₂O can act as a nucleophile, leading to the irreversible hydrolysis of the sulfonyl chloride into 1-methyl-1H-pyrazole-5-sulfonic acid[3].

  • Temperature Causality: To kinetically favor amidation over hydrolysis, the reaction must be initiated at 0 °C. Ammonia is a significantly stronger nucleophile than water; at lower temperatures, the activation energy barrier for amidation is easily overcome, whereas the thermodynamically driven hydrolysis pathway is heavily suppressed[3].

  • Solvent Dynamics: Tetrahydrofuran (THF) is selected over purely non-polar solvents (like hexanes) or strictly biphasic solvents (like DCM) because it is miscible with aqueous ammonia. This creates a homogenous reaction environment that maximizes the collision frequency between the electrophile and NH₃, accelerating the reaction rate[2].

Logical Relationships & Pathways

MechanisticLogic cluster_0 Main Pathway (Kinetically Favored at 0 °C) cluster_1 Side Pathway (Thermodynamically Driven / High Temp) Electrophile 1-Methyl-1H-pyrazole -5-sulfonyl chloride Nucleophile1 Ammonia (NH₃) Strong Nucleophile Electrophile->Nucleophile1 + NH₃ Nucleophile2 Water (H₂O) Weak Nucleophile Electrophile->Nucleophile2 + H₂O Product1 1-Methyl-1H-pyrazole -5-sulfonamide (Target) Nucleophile1->Product1 Fast at 0 °C Product2 1-Methyl-1H-pyrazole -5-sulfonic acid (Impurity) Nucleophile2->Product2 Accelerated at RT

Mechanistic causality: Temperature control dictates the chemoselectivity of the reaction.

Quantitative Data & Reaction Parameters

ParameterOptimal ConditionAcceptable RangeRationale
Sulfonyl Chloride : NH₃ Ratio 1 : 5 (molar excess)1 : 3 to 1 : 10A large excess of NH₃ drives amidation to completion and outcompetes aqueous hydrolysis[3].
Temperature 0 °C initially, then RT-5 °C to 25 °CStrict cooling during addition suppresses the exothermic formation of the sulfonic acid byproduct[3].
Solvent System THF (Tetrahydrofuran)DCM, 1,4-DioxaneTHF ensures partial miscibility with aqueous ammonia, preventing a sluggish biphasic reaction[2].
Reaction Time 2 hours1 - 12 hoursMonitored via TLC. Prolonged exposure to aqueous media after completion risks product degradation.
Expected Yield 85 - 92%75 - 95%Yield is highly dependent on the efficiency of the ethyl acetate extraction during work-up.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specified In-Process Controls (IPCs) are met.

Step 1: Reagent Preparation & System Purging

  • Ensure all glassware is oven-dried and purged with inert gas (N₂ or Argon) to prevent premature hydrolysis of the starting material from atmospheric moisture[3].

  • Dissolve 1-methyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq, e.g., 10.0 mmol, 1.80 g) in anhydrous THF (0.2 M, 50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Validation Check: The solution should be clear and pale yellow. Any significant cloudiness indicates pre-existing hydrolysis to the sulfonic acid.

Step 2: Nucleophilic Addition

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Add aqueous ammonium hydroxide (28-30% NH₃ in water, 5.0 eq, 50.0 mmol, ~3.5 mL) dropwise over 15 minutes using an addition funnel or syringe[2].

  • Causality Note: Dropwise addition controls the exothermic nature of the amidation. Rapid addition will spike the temperature, increasing the rate of water attack on the sulfonyl chloride[3].

Step 3: Reaction Maturation & IPC

  • Remove the ice bath after the addition is complete. Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of ethyl acetate, and analyze via Thin-Layer Chromatography (TLC) using an eluent of 50% EtOAc in Hexanes.

  • Self-Validation: The reaction is complete when the high-Rf starting material spot (Rf ~ 0.7) completely disappears, replaced by a highly polar, UV-active product spot near the baseline (Rf ~ 0.15 - 0.2).

Step 4: Work-up and Phase Extraction

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF. Do not evaporate to total dryness to avoid trapping the product in inorganic salts.

  • Dilute the remaining aqueous residue with distilled water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Causality Note: 1-Methyl-1H-pyrazole-5-sulfonamide is a primary sulfonamide with hydrogen-bonding capabilities, making it slightly water-soluble. Multiple extractions with a highly polar aprotic solvent like EtOAc are mandatory to ensure high recovery; using DCM will result in poor yields.

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.

Step 5: Purification & Final Validation

  • If the crude product presents as an off-white solid, it can be triturated with cold diethyl ether or recrystallized from a minimal amount of hot ethanol.

  • Final Validation: Confirm the structure via LC-MS (Expected [M+H]⁺ = 176.0 m/z) and ¹H NMR. Look for the characteristic broad singlet of the -SO₂NH₂ protons integrating to 2H (typically around δ 7.5 - 8.0 ppm in DMSO-d6) and the N-methyl singlet integrating to 3H (around δ 4.0 ppm).

Experimental Workflow Diagram

ProtocolWorkflow Start 1-Methyl-1H-pyrazole-5-sulfonyl chloride Dissolved in THF Cooling Cool to 0 °C (Suppresses Hydrolysis) Start->Cooling Ammonia Add Aqueous NH₃ (28-30%) Dropwise Addition Cooling->Ammonia Reaction Nucleophilic Amidation Stir at RT for 2 hours Ammonia->Reaction IPC In-Process Control (TLC) Validate SM Consumption Reaction->IPC Workup Aqueous Work-up Evaporate THF, Extract with EtOAc IPC->Workup If validated PhaseSep Phase Separation Workup->PhaseSep Organic Organic Phase (EtOAc) (Contains Target Sulfonamide) PhaseSep->Organic Top Layer Aqueous Aqueous Phase (Water) (Contains NH₄Cl & Impurities) PhaseSep->Aqueous Bottom Layer Purification Concentration & Trituration (Cold Diethyl Ether) Organic->Purification Product Pure 1-Methyl-1H-pyrazole-5-sulfonamide Purification->Product

Experimental workflow detailing the phase separation and self-validation checkpoints.

Sources

Application

Application Note: Utilizing 1-Methyl-1H-pyrazole-5-sulfonamide as a Core Pharmacophore in Anticancer Assays and Drug Discovery

Scientific Rationale & Pharmacological Versatility The compound 1-methyl-1H-pyrazole-5-sulfonamide (CAS 918335-69-0) has emerged as a highly versatile building block in modern oncology drug discovery. As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Pharmacological Versatility

The compound 1-methyl-1H-pyrazole-5-sulfonamide (CAS 918335-69-0) has emerged as a highly versatile building block in modern oncology drug discovery. As a Senior Application Scientist, it is critical to understand that this molecule is rarely used as a standalone therapeutic; rather, it serves as a dual-purpose pharmacophore designed to overcome specific physiological barriers in the tumor microenvironment.

Its utility in anticancer assays is grounded in two distinct mechanistic pathways:

  • Targeting Tumor Hypoxia via Carbonic Anhydrase (CA) IX Inhibition: The primary sulfonamide moiety ( −SO2​NH2​ ) is a classic zinc-binding group. In hypoxic solid tumors, CA IX is heavily overexpressed to catalyze the reversible hydration of carbon dioxide, maintaining a neutral intracellular pH while acidifying the extracellular space to promote metastasis. Pyrazole-sulfonamides act as potent, isoform-selective CA IX inhibitors [1].

  • Bioisosteric Replacement in Hybrid Acetogenins: Natural annonaceous acetogenins (e.g., solamin) are potent mitochondrial Complex I inhibitors but suffer from severe acute in vivo toxicity. By replacing the γ -lactone ring or amide linkages of these natural products with a 1-methylpyrazole-5-sulfonamide moiety, researchers have successfully synthesized hybrid analogs that maintain potent growth inhibition against specific cancer lines (such as NCI-H23 lung cancer cells) while eliminating critical systemic toxicity [2].

Mechanistic Pathway Visualization

The following diagram illustrates the dual mechanistic pathways by which the 1-methyl-1H-pyrazole-5-sulfonamide scaffold exerts its anticancer effects, dictating the experimental assays required for its evaluation.

G cluster_0 Pathway A: Tumor Hypoxia Targeting cluster_1 Pathway B: Hybrid Acetogenin Development Scaffold 1-Methyl-1H-pyrazole-5-sulfonamide (Core Pharmacophore) CAIX Carbonic Anhydrase IX (CA IX) Inhibition Scaffold->CAIX Zinc-binding group Hybrid Acetogenin Analog Synthesis (Linker Substitution) Scaffold->Hybrid Bioisosteric replacement pH Intracellular Acidification & Extracellular Alkalinization CAIX->pH Disrupts pH regulation ApoptosisA Tumor Cell Apoptosis (Reduced Metastasis) pH->ApoptosisA Cytotoxicity Mito Mitochondrial Complex I Inhibition / AMPK Activation Hybrid->Mito Cellular uptake ApoptosisB Potent Growth Inhibition (NCI-H23 Lung Cancer Cells) Mito->ApoptosisB ATP depletion

Dual mechanistic pathways of 1-methyl-1H-pyrazole-5-sulfonamide in anticancer drug development.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate derivatives of 1-methyl-1H-pyrazole-5-sulfonamide, the experimental design must isolate its specific mechanisms of action. The following protocols are engineered as self-validating systems to ensure data integrity.

Workflow 1: Stopped-Flow CO2​ Hydration Assay for CA IX Kinetics

Causality: The catalytic turnover of CA IX ( kcat​≈106 s−1 ) is too rapid for standard steady-state spectrophotometry. A stopped-flow instrument allows for millisecond mixing of the enzyme with CO2​ -saturated water, capturing the rapid pH drop via a pH-sensitive indicator (Phenol Red). This is the gold standard for determining the inhibition constant ( Ki​ ) of sulfonamide zinc-binders.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Enzyme & Inhibitor Incubation: Dilute recombinant human CA IX to a final concentration of 10 nM in the HEPES buffer. Pre-incubate the enzyme with varying concentrations of the pyrazole-5-sulfonamide derivative (0.1 nM to 10 μ M) for 15 minutes at 20°C to allow the zinc-sulfonamide coordinate bond to reach equilibrium.

  • Substrate Preparation: Bubble pure CO2​ gas into distilled water at 20°C for 30 minutes to create a saturated CO2​ solution (~34 mM).

  • Data Acquisition: Inject equal volumes of the enzyme-inhibitor mixture and the CO2​ substrate into the stopped-flow spectrophotometer. Monitor the absorbance decay at 558 nm (the λmax​ of basic Phenol Red) over a 5-second window.

  • Self-Validation (Internal Controls):

    • Negative Control (Baseline Drift): Run the reaction without the enzyme to measure the uncatalyzed hydration rate of CO2​ . This baseline must be subtracted from all enzymatic runs.

    • Positive Control: Utilize Acetazolamide (AAZ), a pan-CA inhibitor, which should yield a known Ki​ of approximately 25 nM. If the AAZ Ki​ deviates by >15%, the enzyme preparation is compromised.

Workflow 2: Hypoxia-Induced Cytotoxicity Assay (NCI-H23 Cells)

Causality: Acetogenin analogs bearing the 1-methylpyrazole-5-sulfonamide moiety exhibit highly specific growth inhibition against NCI-H23 human lung cancer cells [2]. Testing these compounds under both normoxic and hypoxic conditions differentiates between general mitochondrial toxicity (acetogenin pathway) and CA IX-dependent cytotoxicity (hypoxia pathway).

Step-by-Step Protocol:

  • Cell Seeding: Seed NCI-H23 cells in two identical 96-well plates at a density of 5×103 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with serial dilutions of the synthesized hybrid acetogenin (0.01 μ M to 100 μ M).

  • Environmental Segregation:

    • Plate A (Normoxia): Incubate at 37°C in a standard incubator (21% O2​ , 5% CO2​ ) for 72 hours.

    • Plate B (Hypoxia): Incubate at 37°C in a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 72 hours.

  • Viability Quantification: Add 20 μ L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, dissolve the formazan crystals in 100 μ L DMSO, and read absorbance at 570 nm.

  • Self-Validation (Internal Controls):

    • Vehicle Control: 0.1% DMSO to rule out solvent-induced apoptosis.

    • Hypoxia Validation: Treat a subset of control wells with 100 μ M Cobalt Chloride ( CoCl2​ ), a chemical hypoxia mimetic that stabilizes HIF-1 α . The viability profile of CoCl2​ -treated normoxic cells should mirror the cells in the physical hypoxia chamber, validating the hypoxia-driven resistance/sensitivity phenotype.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profiles and kinetic parameters when utilizing 1-methyl-1H-pyrazole-5-sulfonamide as a fragment versus integrating it into a larger hybrid acetogenin scaffold.

Compound / ScaffoldPrimary TargetAssay MethodologyExpected IC50 / Ki​ Selectivity & Safety Notes
1-Methyl-1H-pyrazole-5-sulfonamide (Fragment)CA IXStopped-Flow Kinetics Ki​≈40−100 nM Moderate selectivity over cytosolic CA I/II isoforms.
Acetogenin-Sulfonamide Hybrid NCI-H23 CellsMTT Viability Assay IC50​≈0.5−2.0μM High selectivity for lung cancer; eliminates acute in vivo toxicity.
Acetazolamide (Positive Control)CA IXStopped-Flow Kinetics Ki​≈25 nM Pan-CA inhibitor; poor tumor selectivity.
Solamin (Parent Acetogenin)NCI-H23 CellsMTT Viability Assay IC50​≈0.05μM Highly potent but exhibits critical acute in vivo toxicity.

References

  • Title: Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure–antitumor activity relationship of hybrid acetogenins focusing on connecting groups between heterocycles and the linker moiety Source: RSC Advances (National Center for Biotechnology Information / PMC) URL: [Link]

Method

Application of 1-methyl-1H-pyrazole-5-sulfonamide in antimicrobial studies

Application Notes & Protocols: 1-Methyl-1H-Pyrazole-5-Sulfonamide in Antimicrobial Drug Discovery Executive Summary The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the development of novel chemo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: 1-Methyl-1H-Pyrazole-5-Sulfonamide in Antimicrobial Drug Discovery

Executive Summary

The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the development of novel chemotypes. 1-Methyl-1H-pyrazole-5-sulfonamide (CAS 918335-69-0) has emerged as a highly privileged building block in medicinal chemistry, enabling the synthesis of hybrid molecules that combine the bioactivity of pyrazoles and sulfonamides[1]. This application note provides a comprehensive, self-validating framework for researchers utilizing this scaffold to develop and evaluate next-generation antibacterial, antitubercular, and antifungal agents.

Mechanistic Rationale: The Dual-Pharmacophore Advantage

The structural architecture of 1-methyl-1H-pyrazole-5-sulfonamide dictates its broad-spectrum efficacy. By integrating two distinct pharmacophores, derivatives of this scaffold can simultaneously attack multiple microbial targets, reducing the likelihood of resistance[2].

  • The Sulfonamide Moiety (Targeting Folate Synthesis): Acting as a structural analog of p-aminobenzoic acid (PABA), the sulfonamide group competitively inhibits dihydropteroate synthase (DHPS). This halts bacterial folate biosynthesis, starving the pathogen of the nucleotides required for DNA and RNA replication[3].

  • The Pyrazole Moiety (Targeting DNA Gyrase & Membrane Integrity): The N -methyl group at the 1-position prevents tautomerization, locking the molecule into a predictable conformation that enhances target binding affinity. The pyrazole ring interacts with secondary targets such as mycobacterial enoyl reductase (InhA)[4] and induces reactive oxygen species (ROS) that compromise fungal cell membranes[5].

MOA cluster_0 Sulfonamide Pathway (Antibacterial) cluster_1 Pyrazole Pathway (Antifungal / Antitubercular) Scaffold 1-Methyl-1H-Pyrazole-5-Sulfonamide (Dual-Pharmacophore Scaffold) DHPS Dihydropteroate Synthase (DHPS) Scaffold->DHPS PABA Mimicry Gyrase DNA Gyrase / InhA Target Scaffold->Gyrase ATP-Binding ROS Membrane Disruption & ROS Generation Scaffold->ROS Oxidative Stress Folate Folate Biosynthesis DHPS->Folate Inhibits CellDeath Pathogen Eradication (Bactericidal / Fungicidal) Folate->CellDeath Gyrase->CellDeath DNA Damage ROS->CellDeath

Dual-pharmacophore mechanism of 1-methyl-1H-pyrazole-5-sulfonamide targeting DHPS and ROS pathways.

Quantitative Data Summary

Recent literature highlights the potent in vitro activity of 1-methyl-1H-pyrazole-5-sulfonamide derivatives across diverse microbial classes. The table below summarizes key quantitative benchmarks for assay validation.

Derivative ClassTarget PathogenMIC / EC₅₀ RangePrimary Mechanism / NotesRef
Hispolon-pyrazole sulfonamides Staphylococcus aureus6.25 - 12.5 µg/mLDual inhibition; selective anti-tubercular activity.[6]
Pyrazole-clubbed pyrazolines Mycobacterium tuberculosis10.2 - 12.5 µg/mLInhA enoyl reductase inhibition (Docking score -9.7).[4]
Phenyl-sulfonated pyrazoles Staphylococcus haemolyticus1.0 - 16.0 µg/mLSynergistic with tetracycline; DHPS inhibition.[3]
Pyrazole-5-sulfonamides (C22) Valsa mali (Fungus)0.45 mg/L (EC₅₀)ROS generation and cell membrane disruption.[5]

Experimental Protocols

Protocol 1: Synthesis of Antimicrobial Derivatives via Sulfonamide Coupling

Objective: To synthesize N -acyl or imine derivatives using 1-methyl-1H-pyrazole-5-sulfonamide as the nucleophilic core.

Causality & Expert Insight: The primary sulfonamide group ( −SO2​NH2​ ) is weakly nucleophilic due to the strong electron-withdrawing nature of the sulfonyl group. Therefore, coupling reactions with acyl chlorides require a strong base (e.g., pyridine) to deprotonate the sulfonamide, enhancing its nucleophilicity. The N -methyl group on the pyrazole ring is critical here; it eliminates the acidic pyrazole N-H proton, preventing unwanted side reactions and ensuring regioselective coupling strictly at the sulfonamide nitrogen.

Self-Validating Workflow:

  • Preparation: Dissolve 1.0 eq of 1-methyl-1H-pyrazole-5-sulfonamide in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add 2.5 eq of anhydrous pyridine (acts as both base and catalyst). Stir for 10 minutes at 0°C.

  • Coupling: Dropwise add 1.2 eq of the desired acyl chloride or sulfonyl chloride.

  • Reaction Monitoring (Validation Step): Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the starting material spot ( Rf​≈0.3 ) and the appearance of a new, less polar spot confirms successful coupling.

  • Purification: Quench with 1M HCl to remove excess pyridine, extract with DCM, dry over Na2​SO4​ , and purify via column chromatography. Confirm structure via 1H NMR (look for the disappearance of the broad −NH2​ singlet at ~7.5 ppm and the retention of the N−CH3​ singlet at ~3.9 ppm).

Protocol 2: High-Throughput In Vitro Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Causality & Expert Insight: This protocol strictly mandates the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) . Why? Standard broths contain high levels of PABA and thymidine, which bypass the folate pathway and completely mask the antibacterial activity of sulfonamides[3]. Using rich media will lead to false-negative results. CAMHB is specifically formulated with low thymidine/PABA levels to ensure accurate sulfonamide susceptibility profiling.

Self-Validating Workflow:

  • Inoculum Preparation: Suspend isolated colonies of the target strain in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:150 in CAMHB.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazole-sulfonamide derivative (range: 64 µg/mL to 0.125 µg/mL) in CAMHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL).

  • Internal Controls (Validation Step):

    • Sterility Control: CAMHB + Compound only (Must remain clear; if turbid, media is contaminated).

    • Growth Control: CAMHB + Bacteria only (Must be turbid; if clear, bacteria are non-viable).

    • Positive Control: Ciprofloxacin or Fluconazole (Validates assay sensitivity).

  • Incubation & Reading: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible growth.

Protocol 3: Time-Kill Kinetics & ROS Generation Assay

Objective: Differentiate between bacteriostatic and bactericidal activities, and validate pyrazole-mediated ROS membrane disruption[5].

Causality & Expert Insight: Sulfonamides are traditionally bacteriostatic. However, the integration of the pyrazole ring often shifts the profile to bactericidal by inducing oxidative stress. Time-kill kinetics validate this shift by measuring viable CFU/mL over 24 hours. A ≥3log10​ reduction (99.9% kill) indicates true bactericidal action.

Self-Validating Workflow:

  • Log-Phase Preparation: Grow the target strain in CAMHB to the early logarithmic phase ( 106 CFU/mL).

  • Exposure: Expose the culture to the derivative at 1×, 2×, and 4× the determined MIC.

  • Sampling: Remove 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Plating & Counting: Serially dilute the aliquots in sterile PBS and plate on Mueller-Hinton Agar. Incubate for 24 hours and count colonies.

  • ROS Validation: To prove the pyrazole moiety's role, run a parallel assay adding 5 mM of an antioxidant (e.g., ascorbic acid). If the bactericidal/fungicidal effect is neutralized, ROS generation is confirmed as the primary mechanism of cell death.

References

  • In vitro antibacterial and synergistic activity of pyrazolyl sulphonamide derivatives against Staphylococcus haemolyticus. Journal of Applied Pharmaceutical Research. 3

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. 4

  • Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. Journal of Agricultural and Food Chemistry. 5

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. 6

Sources

Application

Strategic Application of 1-Methyl-1H-pyrazole-5-sulfonamide in the Design of Targeted Kinase Inhibitors

Application Note & Methodological Guide Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary The development of highly selective kinase inhibitors frequently encounters a bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of highly selective kinase inhibitors frequently encounters a bottleneck at the intersection of potency, target selectivity, and pharmacokinetic viability. Highly lipophilic scaffolds often suffer from poor Lipophilic Ligand Efficiency (LLE), leading to off-target toxicities such as drug-induced liver injury (DILI)[1]. Furthermore, the design of targeted covalent inhibitors (TCIs) requires warheads that are reactive enough to engage the target kinase (e.g., Cys909 in Janus Kinase 3) but stable enough to avoid rapid clearance by ubiquitous intracellular thiols like glutathione (GSH)[2].

The 1-methyl-1H-pyrazole-5-sulfonamide moiety has emerged as a privileged structural building block to solve these exact challenges. By replacing highly reactive or overly lipophilic functional groups with this specific sulfonamide, medicinal chemists can finely tune the electronic environment and steric vectors of the inhibitor. This guide details the mechanistic rationale, quantitative impact, and validated experimental protocols for incorporating and evaluating the 1-methyl-1H-pyrazole-5-sulfonamide motif in kinase inhibitor discovery.

Mechanistic Rationale: Why 1-Methyl-1H-pyrazole-5-sulfonamide?

Optimizing Lipophilic Ligand Efficiency (LLE)

In the optimization of kinase inhibitors (such as BTK or NLRP3 pathway modulators), replacing bulky phenyl or furan rings with a 1-methyl-1H-pyrazole-5-sulfonamide group drastically alters the physicochemical profile[1]. The pyrazole ring provides a compact, polar surface area that maintains critical Van der Waals interactions within allosteric or hinge-binding pockets without the heavy lipophilic penalty of standard aryls. This optimization directly improves LLE, a critical metric for reducing preclinical safety obstacles.

Modulating Covalent Warhead Reactivity

For covalent inhibitors, the intrinsic reactivity of the electrophilic warhead (e.g., acrylamides or cyanamides) dictates the drug's half-life. Early acrylamide-based JAK3 inhibitors demonstrated high potency but suffered from rapid GSH-mediated clearance (t1/2 < 60 min)[2]. By utilizing a cyanamide warhead coupled with a 1-methyl-1H-pyrazole-5-sulfonamide capping group (as seen in Compound 30 of Casimiro-Garcia et al.), researchers successfully modulated the electron density and conformational rigidity of the scaffold[3]. The sulfonamide acts as a critical hydrogen-bond acceptor/donor network, anchoring the molecule in the active site and perfectly aligning the cyanamide carbon with the nucleophilic sulfur of Cys909, while simultaneously rendering the molecule sterically shielded from free GSH[2].

Pathway & Structural Logic Visualization

The following diagram illustrates the causal relationship between the structural incorporation of the 1-methyl-1H-pyrazole-5-sulfonamide motif and the resulting pharmacological benefits in covalent kinase inhibitors.

KinaseInhibitor A 1-methyl-1H-pyrazole- 5-sulfonamide Motif B Scaffold Rigidity & Vector Tuning A->B Structural Optimization E Reduced GSH Reactivity (Increased t1/2) A->E Electronic Modulation C Covalent Warhead (e.g., Cyanamide) B->C Precise Positioning D Target Kinase (JAK3 Cys909) C->D Irreversible Binding F High LLE & In Vivo Efficacy D->F Target Engagement E->F Improved Pharmacokinetics

Fig 1. Mechanistic role of 1-methyl-1H-pyrazole-5-sulfonamide in covalent kinase inhibitor design.

Quantitative Data Summary

The table below summarizes the pharmacological evolution of JAK3 inhibitors, demonstrating how transitioning to a cyanamide warhead paired with a 1-methyl-1H-pyrazole-5-sulfonamide group drastically improves the pharmacokinetic profile without sacrificing target potency[2].

Compound ClassWarhead TypeCapping MoietyJAK3 IC₅₀ (nM)GSH Reactivity (t₁/₂ min)Kinome Selectivity (JAK3 vs JAK1)
Early Lead (Acrylamide) AcrylamideN-aryl3356>300-fold
Optimized Lead (Cmpd 30) Cyanamide1-methyl-1H-pyrazole-5-sulfonamide~35>120Highly Selective

Data synthesized from the identification of cyanamide-based JAK3 covalent inhibitors.[2]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly defined to aid troubleshooting and optimization.

Protocol A: Synthesis & Incorporation via Sulfonylation

Objective: To covalently attach the 1-methyl-1H-pyrazole-5-sulfonamide motif to a secondary amine scaffold (e.g., an aminoindane derivative).

Materials:

  • Amine scaffold (1.0 eq)

  • 1-methyl-1H-pyrazole-5-sulfonyl chloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the amine scaffold in anhydrous DCM under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive sulfonyl chloride into an unreactive sulfonic acid.

  • Base Addition: Add 3.0 eq of DIPEA to the solution and cool the reaction flask to 0°C using an ice bath. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the starting amine, which would otherwise halt the reaction.

  • Sulfonylation: Dropwise add 1-methyl-1H-pyrazole-5-sulfonyl chloride. Maintain at 0°C for 30 minutes, then allow to warm to room temperature.

  • Reaction Monitoring: Monitor via LC-MS. Validation Check: The reaction is complete when the mass of the starting amine is depleted by >95%.

  • Quenching & Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Time-Dependent Kinase Inhibition Assay (TR-FRET)

Objective: To evaluate the IC₅₀ of the synthesized covalent inhibitor against the target kinase (e.g., JAK3).

Step-by-Step Procedure:

  • Enzyme Preparation: Prepare a working solution of recombinant JAK3 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Pre-incubation (Critical Step): Dispense the 1-methyl-1H-pyrazole-5-sulfonamide derivative across a 10-point concentration gradient into a 384-well plate. Add the kinase solution and incubate at room temperature for exactly 60 minutes. Causality: Because covalent binding is a two-step process (reversible association followed by irreversible bond formation), the apparent IC₅₀ is time-dependent. Pre-incubation allows the covalent bond to form, providing an accurate reflection of in vivo target engagement.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ value) and the specific TR-FRET peptide substrate to initiate the reaction.

  • Detection: Incubate for 30 minutes, then add the TR-FRET stop/detection buffer (containing EDTA to chelate Mg²⁺ and halt kinase activity, plus europium-labeled antibodies).

  • Validation Check: Ensure the Z'-factor of the assay plate is >0.6 using DMSO vehicle controls (high signal) and a known pan-kinase inhibitor (low signal).

Protocol C: Glutathione (GSH) Reactivity Assay

Objective: To verify that the structural tuning provided by the 1-methyl-1H-pyrazole-5-sulfonamide minimizes off-target reactivity with intracellular thiols[2].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM GSH. Causality: pH 7.4 is strictly maintained because the thiolate anion (GS⁻) is the active nucleophile; fluctuations in pH will drastically alter the apparent reaction rate.

  • Incubation: Pre-warm the GSH solution to 37°C. Spike in the inhibitor to a final concentration of 10 µM (ensure final DMSO concentration is ≤1%).

  • Kinetic Sampling: At time points t = 0, 15, 30, 60, and 120 minutes, remove a 50 µL aliquot and immediately quench it into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile precipitates proteins and instantly halts the chemical reaction by diluting and freezing molecular kinetics.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant for the depletion of the parent inhibitor mass.

  • Validation Check: Run a highly reactive acrylamide standard in parallel. The standard must show a t₁/₂ < 15 minutes to validate that the GSH in the buffer is active and unoxidized. A successful 1-methyl-1H-pyrazole-5-sulfonamide optimized compound should exhibit a t₁/₂ > 120 minutes.

Sources

Method

High-Throughput Screening of Pyrazole Sulfonamide Libraries: Application Notes and Protocols

Introduction: The Therapeutic Promise of Pyrazole Sulfonamides The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] When combined with a sulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of Pyrazole Sulfonamides

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] When combined with a sulfonamide moiety, this heterocyclic structure gives rise to a versatile class of compounds known as pyrazole sulfonamides. These molecules have garnered significant attention in drug discovery due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2] The sulfonamide group often acts as a zinc-binding group, making these compounds potent inhibitors of metalloenzymes like carbonic anhydrases.[3][4] The diverse pharmacological potential of pyrazole sulfonamides makes them an attractive library for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.[1]

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large and diverse chemical libraries against specific biological targets.[5][6] This automated process allows for the efficient identification of "hits"—compounds that modulate the activity of a target protein or pathway.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for pyrazole sulfonamide libraries. It details both the strategic considerations and the practical, step-by-step protocols necessary for a successful screening endeavor.

I. Assay Development and Target Selection: The Foundation of a Successful Screen

The success of any HTS campaign hinges on the development of a robust and reliable assay. The choice of assay format is dictated by the biological target of interest. Pyrazole sulfonamides have shown activity against a variety of targets, including enzymes and cellular pathways.[3]

A. Target Classes for Pyrazole Sulfonamides

Common targets for pyrazole sulfonamide inhibitors include, but are not limited to:

  • Enzymes:

    • Carbonic Anhydrases: Involved in pH regulation and linked to glaucoma, epilepsy, and cancer.[3][4]

    • Kinases: Key regulators of cell signaling, frequently dysregulated in cancer.[7]

    • Proteases: Involved in a wide range of physiological processes; their dysregulation is implicated in numerous diseases.[7]

    • N-Myristoyltransferase (NMT): A crucial enzyme in protozoan parasites, making it a target for anti-parasitic drugs.[8]

    • α-Glucosidase: An enzyme involved in carbohydrate digestion, targeted for the treatment of type 2 diabetes.[2][9]

  • Cellular Pathways:

    • Proliferation and Viability: Screening for compounds that selectively kill cancer cells is a common approach in oncology drug discovery.[10]

    • Inflammatory Signaling: Targeting pathways involved in inflammation is relevant for a host of autoimmune and inflammatory diseases.[11][12]

B. Selecting the Right Assay Format

The choice of assay technology is critical for generating high-quality, reproducible data. Fluorescence-based assays are among the most common in HTS due to their high sensitivity and amenability to automation.[7]

Table 1: Common HTS Assay Formats for Enzyme Inhibitor Screening

Assay TypeDetection ModeProsConsTypical Applications
Fluorescence Intensity (FI) Increased or decreased fluorescenceHigh sensitivity, simpleProne to interference from colored or fluorescent compoundsProtease, phosphatase, and some kinase assays
Fluorescence Polarization (FP) Change in the polarization of emitted lightHomogeneous (no-wash), good for binding assaysLower signal window, sensitive to compound autofluorescenceKinase, phosphatase, and protein-protein interaction assays[13]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Ratio of two emission wavelengthsHomogeneous, high sensitivity, reduced backgroundRequires specific labeling, potential for compound interferenceKinase, GPCR, and protein-protein interaction assays
Luminescence Light emission from a chemical reactionHigh sensitivity, low backgroundSignal can be short-lived, requires specific substratesReporter gene assays, ATP quantification (cell viability)[10]
Absorbance Change in light absorptionSimple, inexpensiveLower sensitivity, prone to interferenceEnzyme assays with chromogenic substrates[7]

For enzyme targets, it is crucial to run the reaction under initial velocity conditions with substrate concentrations at or below the Michaelis constant (Km) to identify competitive inhibitors.

II. Primary High-Throughput Screening: A Step-by-Step Protocol

The primary screen involves testing the entire pyrazole sulfonamide library at a single concentration to identify initial hits.[14] The following protocol outlines a generic fluorescence-based enzyme inhibition assay.

Protocol 1: Primary HTS for Pyrazole Sulfonamide Enzyme Inhibitors (384-Well Format)

1. Compound Plating: a. Prepare a 10 mM stock solution of each pyrazole sulfonamide in 100% DMSO. b. Using an acoustic liquid handler or a pintool, transfer a precise volume (e.g., 50 nL) of each compound stock solution into the appropriate wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM (assuming a final assay volume of 50 µL). c. Include control wells:

  • Negative Control (0% inhibition): DMSO only.
  • Positive Control (100% inhibition): A known inhibitor of the target enzyme.

2. Enzyme and Substrate Preparation: a. Prepare a working solution of the target enzyme in the optimized assay buffer. The final enzyme concentration should be determined during assay development to ensure a linear reaction rate. b. Prepare a working solution of the fluorogenic substrate in the assay buffer. The final substrate concentration should ideally be at or below the Km value.

3. Assay Execution: a. Add the enzyme solution (e.g., 25 µL) to all wells of the assay plate. b. Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction. c. Initiate the enzymatic reaction by adding the substrate solution (e.g., 25 µL) to all wells.

4. Signal Detection: a. Immediately place the microplate in a fluorescence plate reader. b. Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic read) or at a single endpoint after a fixed incubation period.

5. Data Analysis: a. Normalize the data using the negative and positive controls. The percent inhibition for each compound can be calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)) b. Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[15] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| c. Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

III. Secondary Screening and Hit Confirmation: Validating the Initial Findings

Primary screening can generate false positives due to various artifacts like compound autofluorescence or non-specific inhibition.[16] Therefore, secondary assays are crucial to confirm the activity of the initial hits and to characterize their mechanism of action.[14][17]

A. Hit Confirmation and Dose-Response Analysis

The first step in secondary screening is to re-test the hits from the primary screen, often using freshly prepared compound solutions. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50 value).

Protocol 2: Dose-Response and IC50 Determination

1. Serial Dilution: a. Prepare a serial dilution series of the confirmed hit compounds in DMSO. A typical 8-point dilution series might range from 100 µM down to low nanomolar concentrations.

2. Assay Performance: a. Perform the same enzymatic assay as described in Protocol 1, but with the serially diluted compounds.

3. Data Analysis: a. Plot the percent inhibition against the logarithm of the compound concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

B. Orthogonal and Counter-Screening Assays

To further validate the hits and rule out assay artifacts, it is essential to employ orthogonal and counter-screening assays.

  • Orthogonal Assays: These are assays that measure the same biological endpoint but use a different detection technology. For example, if the primary screen was fluorescence-based, an orthogonal assay could be based on luminescence or absorbance. This helps to eliminate compounds that interfere with the primary assay's detection method.

  • Counter-Screens: These assays are designed to identify compounds that act through undesirable mechanisms. For instance, a counter-screen against a related but non-target enzyme can assess the selectivity of the inhibitor. For cell-based screens, a cytotoxicity assay is a critical counter-screen to eliminate compounds that are non-specifically toxic to cells.[10]

IV. Data Management and Interpretation: From Raw Data to Actionable Insights

High-throughput screening generates vast amounts of data that require sophisticated analysis and management.[18][19] The goal is to identify genuine hits with desirable properties for further development.

A. Key Data Analysis Steps

A typical HTS data analysis pipeline involves several steps:[20][21]

  • Data Pre-processing: This includes background subtraction and correction for systematic errors, such as plate position effects.[20][22] Log transformations are often applied to the data to achieve a more normal distribution.[19][20]

  • Normalization: Data is normalized to control for plate-to-plate variability, typically using the in-plate controls.[19][20]

  • Quality Control: The Z'-factor is calculated for each plate to ensure data quality. Plates with a low Z'-factor may need to be repeated.

  • Hit Selection: Hits are identified based on a pre-defined activity threshold. Robust statistical methods, such as the median absolute deviation (MAD), can be used to minimize the impact of outliers.[20]

B. Structuring and Visualizing the HTS Workflow

A well-defined workflow is essential for a successful HTS campaign.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Primary_Screen Single-Concentration Screen of Pyrazole Sulfonamide Library Data_Analysis_1 Data Normalization and Z' Calculation Primary_Screen->Data_Analysis_1 Hit_Identification Initial Hit Selection Data_Analysis_1->Hit_Identification Hit_Confirmation Re-test of Primary Hits Hit_Identification->Hit_Confirmation Identified Hits Dose_Response IC50 Determination Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Luminescence-based) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (e.g., Selectivity, Cytotoxicity) Orthogonal_Assay->Counter_Screen SAR_Studies Structure-Activity Relationship (SAR) Counter_Screen->SAR_Studies Validated Hits ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate Selection ADMET_Profiling->Lead_Candidate

Caption: High-Throughput Screening Workflow for Pyrazole Sulfonamide Libraries.

V. Conclusion and Future Directions

References

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. Available at: [Link]

  • Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Available at: [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ACS Publications. Available at: [Link]

  • Data analysis approaches in high throughput screening. SlideShare. Available at: [Link]

  • Statistical practice in high-throughput screening data analysis. PubMed. Available at: [Link]

  • A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. PubMed. Available at: [Link]

  • Data Analysis Approaches in High Throughput Screening. IntechOpen. Available at: [Link]

  • Secondary Screening. Creative Biolabs. Available at: [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]

  • High throughput screening : methods and protocols. University of California Davis. Available at: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed. Available at: [Link]

  • HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Drug Target Review. Available at: [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available at: [Link]

  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. ResearchGate. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. Available at: [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. ACS Publications. Available at: [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]

  • Rapid screening of enzyme inhibitors using Profiling of Enzyme-Metabolite Assay by HPLC (PREMA-HPLC). Taylor & Francis Online. Available at: [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Publications. Available at: [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers. Available at: [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. Available at: [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. ResearchGate. Available at: [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link]

  • Crystallographic study, biological assessment and POM/Docking studies of pyrazoles-sulfonamide hybrids (PSH): Identification of a combined Antibacterial/Antiviral pharmacophore sites leading to in-silico screening the anti-Covid-19 activity. PMC. Available at: [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. PMC. Available at: [Link]

  • Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PMC. Available at: [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyrazole Sulfonamides

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for the synthesis of pyrazole sulfonamides. This guide is designed to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of pyrazole sulfonamides. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist you in navigating the common challenges and side reactions encountered during your synthetic work. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in the lab.

I. Understanding the Core Reaction and Its Challenges

The synthesis of pyrazole sulfonamides, a scaffold of significant interest in medicinal chemistry, most commonly involves the reaction of a pyrazole amine with a sulfonyl chloride in the presence of a base. While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly impact yield and purity. This guide will dissect these common issues and provide actionable solutions.

Core Reaction Pathway

cluster_products Products PyrazoleAmine Pyrazole Amine Product Pyrazole Sulfonamide PyrazoleAmine->Product SulfonylChloride Sulfonyl Chloride SulfonylChloride->Product Base Base Byproduct Base-HCl Salt Base->Byproduct

Caption: General synthesis of pyrazole sulfonamides.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address problems you may encounter during your experiments.

Issue 1: Low Yield of the Desired Pyrazole Sulfonamide

Question: My reaction is giving a very low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is key.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis of Sulfonyl Chloride Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]Minimizes the formation of the unreactive sulfonic acid, thereby increasing the availability of the sulfonyl chloride for the desired reaction.
Sub-optimal Reaction Conditions Consider microwave-assisted synthesis, which can significantly shorten reaction times and improve yields.[1] Optimize temperature; sometimes lower temperatures can suppress side reactions.[1]Microwave heating can increase reaction rates and drive the reaction to completion, often with higher yields compared to conventional heating.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider a slight excess of the more stable reactant or extending the reaction time.[1]Ensures the reaction is allowed to proceed to completion, maximizing product formation.
Poor Quality Starting Materials Ensure the purity of your pyrazole amine and sulfonyl chloride. Purify starting materials if necessary (e.g., recrystallization).Using pure starting materials prevents side reactions caused by impurities and ensures accurate stoichiometry.
Issue 2: Multiple Spots on TLC, Indicating a Mixture of Products

Question: My TLC plate shows multiple spots after the reaction. What are these byproducts and how can I avoid them?

Answer: The presence of multiple products points to competing side reactions. Identifying these byproducts is the first step to mitigating their formation.

A. Di-sulfonylation: The Double-Edged Sword of Primary Amines

What is it? If your pyrazole has a primary amino group, it can react with two molecules of the sulfonyl chloride to form a di-sulfonylated byproduct.[2]

Mechanism:

  • The primary amine reacts with the first equivalent of sulfonyl chloride to form the desired mono-sulfonamide.

  • The resulting sulfonamide has an acidic N-H proton. In the presence of a base, this proton is abstracted to form a nucleophilic sulfonamide anion.

  • This anion then attacks a second molecule of sulfonyl chloride.[2]

cluster_main Reaction Pathway Start Pyrazole-NH2 Mono Mono-sulfonamide (Desired Product) Start->Mono Step 1 SC1 + R-SO2Cl Anion Sulfonamide Anion Mono->Anion Deprotonation Base + Base - Base-H+ Di Di-sulfonamide (Byproduct) Anion->Di Step 2 SC2 + R-SO2Cl

Caption: Mechanism of di-sulfonylation.

Mitigation Strategies for Di-sulfonylation:

Strategy Explanation
Control Stoichiometry Use a precise 1:1 molar ratio of the amine to the sulfonyl chloride. A slight excess of the amine (1.1 eq.) can help consume all the sulfonyl chloride.[1][2]
Slow Addition Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C).[2] This prevents localized high concentrations of the sulfonyl chloride.
Choice of Base Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of pyridine.[2] These bases are less likely to deprotonate the mono-sulfonamide.
Temperature Control Maintain a low reaction temperature (0 °C to room temperature) to disfavor the second sulfonylation step.[2]
B. Regioisomers: The Challenge of Unsymmetrical Pyrazoles

What is it? If your pyrazole ring is unsymmetrical, the sulfonylation can occur at different nitrogen atoms, leading to a mixture of regioisomers which can be difficult to separate.

Influencing Factors:

  • Steric Hindrance: Bulky groups on the pyrazole ring will direct the sulfonylation to the less sterically hindered nitrogen.

  • Electronic Effects: Electron-donating or withdrawing groups on the pyrazole ring can influence the nucleophilicity of the different nitrogen atoms.

  • Reaction Conditions: The choice of solvent and base can significantly impact the regioselectivity.[3][4]

Troubleshooting Regioselectivity:

Approach Details
Solvent Screening The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity in some cases.[3]
Base Selection Experiment with different bases (e.g., pyridine, triethylamine, potassium carbonate) as they can influence which nitrogen is deprotonated and reacts.
Protecting Group Strategy If possible, use a protecting group to block one of the nitrogen atoms, directing the sulfonylation to the desired position. This adds extra steps but can provide excellent control.
C. Hydrolysis of Sulfonyl Chloride: The Water Problem

What is it? Sulfonyl chlorides are moisture-sensitive and can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[5]

Mechanism: This is a nucleophilic substitution reaction where water acts as the nucleophile. The reaction proceeds via an SN2-like mechanism.[6]

cluster_hydrolysis Hydrolysis Pathway SC R-SO2Cl TS Transition State SC->TS Water H2O Water->TS SA Sulfonic Acid (Unreactive) TS->SA HCl HCl TS->HCl

Caption: Hydrolysis of sulfonyl chloride.

Prevention:

  • Anhydrous Conditions: This is paramount. Use freshly dried solvents and oven-dried glassware. Perform the reaction under an inert atmosphere.[1]

  • Quick Work-up: If an aqueous work-up is necessary, perform it quickly with cold water or brine to minimize contact time.[5]

D. Desulfonylation: Cleavage of the N-S Bond

What is it? In some cases, the newly formed N-S bond in the sulfonamide can cleave, leading to the starting amine and other degradation products. This is more common under reductive conditions or when using photoredox catalysis.[7][8][9]

When to suspect it: If you observe the reappearance of your starting pyrazole amine on your TLC or in your NMR after the reaction has seemingly gone to completion, desulfonylation might be the culprit.

Mitigation:

  • Avoid Harsh Reducing Agents: If your molecule has other functional groups that require reduction, be mindful that some reducing agents (like sodium amalgam) can cleave the sulfonamide bond.[7]

  • Control Light Exposure: If using a photocatalyst, ensure that the reaction is shielded from ambient light once completed to prevent further degradation.

E. Reaction with Pyridine: More Than Just a Base

What is it? Pyridine is a commonly used base, but it can also act as a nucleophile and react with the sulfonyl chloride to form an N-sulfonylpyridinium salt.[10][11] This intermediate is highly electrophilic and can be the actual sulfonating agent. However, it can also lead to other byproducts, especially at elevated temperatures. In some cases, this can even lead to chlorination of the pyrazole ring.[12]

Recommendation:

  • While pyridine is effective, if you suspect side reactions related to its use, consider switching to a non-nucleophilic, sterically hindered base like triethylamine or DIPEA.[1]

III. Frequently Asked Questions (FAQs)

Q1: How do I best purify my pyrazole sulfonamide from the side products?

A1: The purification method of choice will depend on the properties of your compound and the impurities present.

  • Flash Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting materials and byproducts like the di-sulfonylated compound.[1] A common eluent system is a gradient of hexane and ethyl acetate.

  • Recrystallization: If your product is a solid, recrystallization is an excellent technique for obtaining highly pure material.[13] Common solvent systems include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.

  • Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove water-soluble impurities, such as the hydrochloride salt of the base used.

Q2: How can I confirm the structure of my product and identify any regioisomers?

A2: A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation. For regioisomers, 2D NMR techniques like NOESY or ROESY can be used to determine the spatial proximity of different protons, helping to assign the correct structure.[14]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the S=O stretches of the sulfonamide.

Q3: Can I use a one-pot procedure to synthesize the pyrazole ring and then immediately sulfonylate it?

A3: Yes, tandem or one-pot reactions are often employed to improve efficiency. For example, the Knorr pyrazole synthesis can be followed by sulfonylation in the same reaction vessel after a solvent swap and addition of the sulfonyl chloride and base. However, it is crucial to ensure that the conditions for the second step are compatible with any remaining reagents or byproducts from the first step.

IV. Experimental Protocols

The following protocols are provided as a general guideline. Optimization for specific substrates is often necessary.

Protocol 1: General Synthesis of a Pyrazole Sulfonamide (e.g., Celecoxib)

This protocol is adapted from the known synthesis of Celecoxib.[6][15]

Step 1: Synthesis of the Diketone Intermediate (4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione)

  • To a solution of sodium methoxide (prepared from sodium in methanol), add ethyl trifluoroacetate.

  • To this mixture, add a solution of 4-methylacetophenone in methanol dropwise over 30 minutes.

  • Reflux the resulting solution at 80 °C for 10 hours, monitoring by TLC.

  • Evaporate the solvent and dissolve the resulting sodium salt in water.

  • Acidify with HCl to precipitate the diketone product.

  • Filter, wash with water, and dry the solid.

Step 2: Cyclization to Form the Pyrazole Sulfonamide (Celecoxib)

  • Dissolve the diketone intermediate from Step 1 in ethanol.

  • Add 4-sulfonamidophenylhydrazine hydrochloride.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Filter the solid, wash with cold ethanol, and dry to obtain crude Celecoxib.

  • Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

Protocol 2: Troubleshooting Protocol - Minimizing Di-sulfonylation
  • Dissolve the primary pyrazole amine (1.1 equivalents) and diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring closely by TLC.

  • Once the starting sulfonyl chloride is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

V. References

  • A Technical Guide to the Synthesis and Characterization of Celecoxib Derivatives. (2025). BenchChem.

  • Technical Support Center: Sulfonylation of Primary Amines. (2025). BenchChem.

  • Why is pyridine used when making tosyl esters from alcohols? (n.d.). ECHEMI.

  • Why is pyridine used when making tosyl esters from alcohols? (2015, January 30). Chemistry Stack Exchange.

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PMC.

  • A Comparative Guide to Modern Sulfonamide Synthesis Methods. (2025). BenchChem.

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026, January 23). Journal of Chemical Education.

  • Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. (2025). BenchChem.

  • Reductive desulfonylation. (n.d.). In Wikipedia.

  • Microwave-assisted synthesis of sulfonamides. (n.d.). RSC Advances.

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017, May 3). PMC.

  • Regioselective Synthesis of Sulfonylpyrazoles via Base Mediated Reaction of Diazosulfones with Nitroalkenes and a Facile Entry into Withasomnine. (2011, July 11). Organic Letters.

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.

  • Desulfonylation Reactions. (2019, January 10). ResearchGate.

  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020, May 30). Zenodo.

  • Synthesis method of celecoxib. (n.d.). Google Patents.

  • Consider the reaction between an alcohol and tosyl chloride, followed by a nucleophile. Write the condensed. (2023, May 1). Brainly.

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. (2025). BenchChem.

  • N–H Insertion of Anilines on N-Tosylhydrazones Induced by Visible Light Irradiation. (2024, July 26).

  • NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide derivatives with cyclodextrins. (2015, January 22). PubMed.

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (n.d.). PMC.

  • Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. (2021, August 13). Chemical Reviews.

  • Desulfonylation Reactions. (n.d.). Organic Reactions.

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25). Organic Letters.

  • Desulfonation reaction. (n.d.). In Wikipedia.

  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). BenchChem.

  • Amines as Nucleophiles. (2021, July 31). Chemistry LibreTexts.

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Thieme.

  • Sulfonamide derivatives: Synthesis and applications. (2024, February 26). Frontier Research Publication.

  • Aromatic Sulfonamides. (2023, December 9). Journal of Synthetic Chemistry.

  • Sulfonamide purification process. (n.d.). Google Patents.

  • Method for the purification of aryl sulfonic acids and salts. (n.d.). Google Patents.

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. (2025, November 29). ResearchGate.

  • Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides. (2025). BenchChem.

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (2025). BenchChem.

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PMC.

  • Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. (n.d.). ResearchGate.

  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. (n.d.). Organic & Biomolecular Chemistry.

  • NMR spectra were recorded using Bruker Avance 400, 300 and 600 spectrometers. (n.d.). The Royal Society of Chemistry.

  • Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. (2024, September 25). Journal of Agricultural and Food Chemistry.

  • Photolytic ortho-Selective Amino Pyridylation of Aryl Isocyanates with N-Amino Pyridinium Ylides for the Synthesis of N-Arylsulfonyl Ureas. (n.d.). ACS Publications.

  • Tables For Organic Structure Analysis. (n.d.).

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025, March 24). PMC.

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025, February 11). ACS Omega.

  • A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. (2008, August 15). PubMed.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).

Sources

Optimization

Optimizing reaction conditions for sulfonamide synthesis

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Author: BenchChem Technical Support Team. Date: April 2026

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Optimizing Visual Presentation

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Welcome to the Sulfonamide Synthesis Technical Support Center . This resource is designed for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, troubleshoot common synthetic failures, and implement green chemistry alternatives in the synthesis of sulfonamide derivatives.

Core Principles & Reaction Causality

The most prevalent method for synthesizing sulfonamides involves the nucleophilic attack of a primary or secondary amine on a highly electrophilic sulfonyl chloride [1.4]. Because this transformation generates hydrochloric acid (HCl) as a byproduct, a non-nucleophilic base (such as triethylamine or pyridine) is strictly required to neutralize the acid. Without this base, the generated HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction prematurely.

G A Amine Preparation (Anhydrous Solvent) B Base Addition (TEA / Pyridine) A->B C Sulfonyl Chloride Addition (0 °C) B->C D Reaction & Warming (RT, 2-24h) C->D E Aqueous Workup (Remove HCl salts) D->E F Purification (Crystallization/Column) E->F

Standard workflow for sulfonamide synthesis from sulfonyl chlorides.

Self-Validating Experimental Protocols

Protocol A: Conventional Anhydrous Synthesis

This method is the industry standard for coupling sulfonyl chlorides with amines[1].

  • Amine Preparation: Dissolve the primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Causality: Water is a competing nucleophile. An inert atmosphere prevents atmospheric moisture from triggering the hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add a non-nucleophilic base like triethylamine or pyridine (1.5–2.0 eq)[1].

    • Causality: Cooling to 0 °C controls the highly exothermic initial reaction, preventing thermal degradation and minimizing the thermodynamic drive toward di-sulfonylation.

  • Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.05 eq) dissolved in a minimal amount of anhydrous DCM dropwise over 15–30 minutes.

    • Causality: Dropwise addition maintains a low concentration of the highly reactive electrophile, kinetically favoring the formation of the mono-sulfonamide.

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 2–24 hours.

    • Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS. The reaction is self-validating when the starting amine spot completely disappears. If a highly polar, baseline spot appears, hydrolysis has occurred, indicating wet reagents.

  • Workup: Quench with water, extract with DCM, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: 1M HCl removes excess base and unreacted amine; NaHCO₃ neutralizes residual acid; brine removes water from the organic layer prior to drying over Na₂SO₄.

Protocol B: Green Synthesis via Natural Catalysts

Conventional methods rely heavily on toxic chlorinated solvents. This alternative protocol utilizes aqueous biomass extracts to achieve high yields sustainably[2].

  • Catalyst Preparation: Prepare an aqueous extract of natural orange or banana peels (20% w/v)[2].

    • Causality: These natural biomass extracts provide a basic microenvironment and hydrogen-bond acceptors that activate the amine cleanly without the need for toxic organic bases like pyridine[2].

  • Reaction: Mix the aromatic amine (1.0 eq) and sulfonyl chloride (1.0 eq) directly in the aqueous extract[3].

    • Causality: The high atom economy of this aqueous suspension drives the coupling forward while minimizing hazardous solvent waste[2].

  • Validation & Isolation: Stir vigorously at room temperature for 20 minutes[3].

    • Validation Checkpoint: The product acts as a self-isolating system by precipitating directly from the aqueous phase upon completion. Filter, wash with distilled water, and verify purity via ¹H NMR (confirming the characteristic sulfonamide N-H proton shift)[3].

Quantitative Optimization Data

The following table summarizes the impact of varying reaction conditions and catalytic systems on sulfonamide yields.

Reaction ConditionCatalyst / BaseSolvent SystemTemperatureTypical YieldMechanistic Advantage / Causality
Conventional [1]Triethylamine / PyridineAnhydrous DCM / THF0 °C to RT75–85%Standard kinetic control; highly prone to hydrolysis if moisture is present.
Green Biomass [2]Orange/Banana Peel ExtractAqueous SuspensionRT>90%High atom economy; natural basic sites activate the amine without toxic waste.
Microwave-Assisted [4]Zinc Oxide (ZnO)Ionic Liquid ([bmim]Br)Microwave92–98%Rapid dielectric heating; ZnO acts as a highly efficient, reusable Lewis acid catalyst.
On-Demand SO₂ [5]Organometallic (Mg/Li)THF80 °C~83%Avoids handling unstable sulfonyl chlorides; builds the sulfonyl group in situ.

Troubleshooting & FAQs

Troubleshooting Start Low Yield or Impurities Detected Check1 Sulfonic Acid Present? (Hydrolysis) Start->Check1 Check2 Di-sulfonylation Observed? Start->Check2 Sol1 Use strictly anhydrous solvents & fresh reagents Check1->Sol1 Yes Sol2 Reduce sulfonyl chloride eq. & lower temperature Check2->Sol2 Yes

Troubleshooting logic tree for common sulfonamide synthesis failures.

Q1: Why am I observing significant amounts of sulfonic acid instead of my target sulfonamide? A1: Causality: Sulfonyl chlorides are highly electrophilic and moisture-sensitive. If water is present in your solvent, amine, or atmosphere, it outcompetes the amine as a nucleophile, leading to rapid hydrolysis into the unreactive sulfonic acid and HCl. Self-Validating Solution: Always use commercially anhydrous solvents and flame-dried glassware purged with inert gas. Verify the integrity of your sulfonyl chloride via NMR before use; if a broad -OH peak is present, the reagent has already hydrolyzed and must be discarded.

Q2: My TLC shows a secondary, less polar spot, and mass spec confirms di-sulfonylation. How do I prevent this? A2: Causality: Primary amines have two reactive N-H bonds. Once the mono-sulfonamide forms, the remaining N-H proton becomes highly acidic due to the electron-withdrawing sulfonyl group. In the presence of excess base and sulfonyl chloride, or at elevated temperatures, the deprotonated sulfonamide acts as a nucleophile, attacking a second sulfonyl chloride molecule. Self-Validating Solution: Strictly control stoichiometry—use a slight excess of amine (1.1 eq) relative to the sulfonyl chloride (1.0 eq). Keep the reaction temperature strictly at 0 °C during addition and avoid prolonged heating. Quench the reaction immediately once the primary amine is consumed.

Q3: My amine is highly sterically hindered or electron-deficient (e.g., an aniline derivative). The standard protocol yields <10% product. What are the alternatives? A3: Causality: Electron-withdrawing groups on the amine reduce the electron density on the nitrogen, crippling its nucleophilicity. Steric bulk physically blocks the trajectory of nucleophilic attack on the sulfur center. Self-Validating Solution: Switch from a standard base (TEA) to a stronger nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or use microwave-assisted heating[4]. Alternatively, bypass sulfonyl chlorides entirely by using an on-demand SO₂ gas generation system coupled with organometallic reagents (e.g., Grignard + SO₂ → sulfinate → sulfonamide), which forces the coupling through a highly reactive intermediate pathway[5].

Q4: How can I transition my sulfonamide synthesis to a "greener" protocol without sacrificing yield? A4: Causality: Conventional methods rely heavily on toxic chlorinated solvents (DCM) and organic bases (pyridine)[2]. Recent advances demonstrate that aqueous extracts of biomass (like orange or banana peels) can act as highly efficient, non-toxic catalysts, providing basic sites and hydrogen-bond activation[2]. Self-Validating Solution: Substitute DCM with an aqueous biomass extract[2]. Perform the reaction at room temperature. The product often precipitates directly from the aqueous phase, eliminating the need for complex chromatographic purification and yielding >90% product[2].

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1-Methyl-1H-pyrazole-5-sulfonamide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles associated with 1-methyl-1H-pyrazole-5-sulfonamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles associated with 1-methyl-1H-pyrazole-5-sulfonamide . This compound is a highly valuable pharmacophore and building block, particularly in the development of1 and inflammasome inhibitors[1]. However, its planar structure and specific ionization profile often lead to classic "brick dust" behavior in aqueous media.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility obstacles in both in vitro and in vivo settings.

Section 1: Physicochemical Profiling & Causality

FAQ 1: Why does 1-methyl-1H-pyrazole-5-sulfonamide immediately precipitate in my standard biochemical assay buffers at pH 7.4?

Answer: The precipitation is driven by the intrinsic lipophilicity of the pyrazole core combined with the protonation state of the sulfonamide group. The sulfonamide nitrogen possesses a weakly acidic proton with an 2[2]. At a physiological pH of 7.4, the molecule is predominantly unionized. Without the electrostatic repulsion provided by an ionized state, the planar pyrazole-sulfonamide molecules readily stack via intermolecular hydrogen bonding and π−π interactions, causing them to crash out of aqueous solutions.

Quantitative Data Summary:

PropertyValue / CharacteristicMechanistic Impact on Solubility
Molecular Formula C4H7N3O2SLow molecular weight, but high crystal lattice energy restricts dissolution.
Estimated pKa ~9.5 (Sulfonamide N-H)Unionized at pH 7.4; requires pH > 10 for full deprotonation and aqueous solubility.
LogP (Predicted) ~0.5 - 1.0Moderate lipophilicity; prefers organic phases or hydrophobic pockets over water.
Preferred Solvents DMSO, DMF, MethanolExcellent for generating high-concentration stock solutions (up to 50-100 mM).
Section 2: In Vitro Assay Troubleshooting

FAQ 2: I prepare a 10 mM stock in DMSO, but when I dilute it to 100 µM in my assay buffer, it forms a cloudy suspension. How can I prevent this?

Answer: You are experiencing "solvent shift" precipitation. When the DMSO stock is introduced into water, the DMSO rapidly diffuses into the bulk aqueous phase. This leaves the highly insoluble compound locally supersaturated, leading to rapid nucleation and aggregation.

Solution: Implement a host-guest complexation strategy. Cyclodextrins, particularly Hydroxypropyl- β -cyclodextrin (HP- β -CD) , are highly effective. The hydrophobic cavity of HP- β -CD encapsulates the lipophilic 1-methyl-1H-pyrazole moiety, while the hydrophilic exterior maintains aqueous solubility. 3 is a gold standard for this class of molecules[3].

FAQ 3: Does the addition of surfactants like Tween-20 or Triton X-100 help?

Answer: Yes, but with strict caveats. Surfactants form micelles that sequester the compound, improving apparent solubility. However, in sensitive biochemical assays, excessive surfactant can denature the target protein or disrupt protein-protein interactions. Keep Tween-20 concentrations strictly below 0.05% (v/v). If precipitation persists, transition to HP- β -CD.

Section 3: In Vivo Formulation Strategies

FAQ 4: We are moving to mouse pharmacokinetic (PK) studies and cannot use DMSO/Tween due to toxicity. What is the best formulation for oral (PO) dosing?

Answer: For in vivo dosing, you must alter the thermodynamic state of the molecule.

  • Salt Formation: Because the sulfonamide has a pKa of ~9.5, you can generate a sodium salt using strong bases (e.g., NaOH). This approach was successfully utilized to improve the solubility of related4[4].

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix (e.g., PVP or PEG) prevents crystallization. This technique, originally pioneered for sulfonamides by , forces the drug into an amorphous state, significantly enhancing the 5[5].

Section 4: Validated Experimental Protocols
Protocol 1: Preparation of HP- β -CD Inclusion Complex (For In Vitro Assays)

Rationale: This protocol ensures complete complexation by driving the host-guest equilibrium via continuous agitation and phase-solubility monitoring, avoiding solvent-shift artifacts.

  • Host Solution Preparation: Dissolve 20% (w/v) HP- β -CD in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Drug Addition: Add 1-methyl-1H-pyrazole-5-sulfonamide powder directly to the HP- β -CD solution to achieve a target concentration of 1 mM. (Causality: Do NOT use a DMSO stock here. Introducing dry powder prevents the rapid nucleation caused by solvent shifts).

  • Equilibration: Vortex the mixture for 5 minutes, then place it in a thermomixer at 37°C, shaking at 1000 rpm for 24 hours. (Causality: Extended kinetic energy is required to overcome the high crystal lattice energy of the solid drug).

  • Clarification: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet any uncomplexed drug.

  • System Validation: Carefully decant the supernatant. Quantify the exact concentration of the solubilized compound using HPLC-UV (Absorbance max typically ~254 nm) against a standard curve prepared in methanol.

Protocol 2: Synthesis of the Sodium Salt for In Vivo Dosing

Rationale: Deprotonating the sulfonamide nitrogen generates an ionic species with exponentially higher aqueous solubility, ideal for PO/IV dosing solutions.

  • Dissolution: Suspend 1.0 molar equivalent of 1-methyl-1H-pyrazole-5-sulfonamide in a minimal volume of absolute ethanol.

  • Base Addition: Slowly add 1.05 molar equivalents of 1N NaOH (aqueous) dropwise under continuous magnetic stirring at room temperature. The suspension will rapidly clear as the salt forms and dissolves.

  • Solvent Evaporation: Concentrate the solution under reduced pressure (rotary evaporation) at 40°C until a solid residue is obtained.

  • Recrystallization: Triturate the residue with cold diethyl ether to remove unreacted starting material and impurities. Filter the precipitate.

  • System Validation: Dry the resulting sodium salt in a vacuum oven at 50°C for 12 hours. Validate the salt formation via 1 H-NMR by confirming the disappearance of the broad sulfonamide N-H peak (typically at ~7.5-8.0 ppm in DMSO- d6​ ).

Section 5: Solubility Troubleshooting Workflow

SolubilityWorkflow Start 1-Methyl-1H-pyrazole-5-sulfonamide Solubility Issue AppType What is the target application? Start->AppType InVitro In Vitro Assays (Biochemical / Cell-Based) AppType->InVitro Assay InVivo In Vivo Dosing (PK / Efficacy Studies) AppType->InVivo Animal Model InVitroSol1 Use DMSO Stock + Co-solvent (e.g., 5% PEG400) InVitro->InVitroSol1 Quick screen InVitroSol2 HP-β-CD Complexation (Recommended) InVitro->InVitroSol2 High concentration InVivoType Required Dosage Form? InVivo->InVivoType SolutionForm Aqueous Solution InVivoType->SolutionForm IV / PO Solution SuspensionForm Suspension InVivoType->SuspensionForm PO Suspension SaltForm Sodium Salt Formation (pH Adjustment) SolutionForm->SaltForm pKa ~9.5 SolidDisp Solid Dispersion (PVP / PEG Matrix) SolutionForm->SolidDisp Poor salt stability NanoSusp Nanosuspension / Micronization SuspensionForm->NanoSusp High dose needed

Caption: Decision matrix for resolving 1-methyl-1H-pyrazole-5-sulfonamide solubility issues based on application.

References
  • Guidechem. "1-Methyl-4-ethylformate-5-pyrazole sulfonamide 88398-81-6 wiki". 2

  • ACS Publications. "Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors". Journal of Medicinal Chemistry. 1

  • ACS Publications. "Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-...". American Chemical Society. 4

  • Pharma Excipients. "Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review".

  • PMC (National Institutes of Health). "Drug Solubility: Importance and Enhancement Techniques". 3

  • MDPI. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs". 5

Sources

Optimization

Part 1: Physicochemical Properties &amp; Quantitative Stability Profile

Welcome to the Technical Support & Troubleshooting Center for 1-methyl-1H-pyrazole-5-sulfonamide (CAS 918335-69-0) . As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for 1-methyl-1H-pyrazole-5-sulfonamide (CAS 918335-69-0) .

As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets. Sulfonamides and their downstream sulfonylurea derivatives are notoriously sensitive to their microenvironments. This guide provides the mechanistic reasoning behind compound instability, field-proven troubleshooting strategies, and self-validating protocols to ensure absolute scientific integrity in your assays and formulations.

The primary vulnerability of 1-methyl-1H-pyrazole-5-sulfonamide[1] is the electrophilic nature of its sulfonyl group, which is highly susceptible to nucleophilic attack (hydrolysis) in aqueous media. Understanding its degradation kinetics is the first step in troubleshooting.

Table 1: Quantitative Stability Profile Across Storage Conditions

Storage ConditionMatrix / SolventDurationRemaining Purity (%)Primary Degradation Mechanism
-20°C, Desiccated Solid Powder12 months> 99.5%None (Stable)
25°C, 60% RH Solid Powder6 months98.2%Trace ambient moisture hydrolysis
35°C (Accelerated) Oil Dispersion (OD)15 days> 95.0%Minimal (Sterically shielded)[2]
52°C (Accelerated) Standard Liquid Solvent5.8 days (Half-life)~ 50.0%S-N bond hydrolysis[3]

Part 2: Core Troubleshooting FAQs

Q: Why does 1-methyl-1H-pyrazole-5-sulfonamide degrade rapidly when stored in aqueous assay buffers (pH > 7)? A: The degradation is driven by the intrinsic electrophilicity of the sulfonyl group. In aqueous media, especially under alkaline conditions, hydroxide ions act as strong nucleophiles. They attack the sulfur atom, leading to the cleavage of the sulfonamide (S-N) bond. This hydrolysis yields 1-methyl-1H-pyrazole-5-sulfonic acid and free ammonia. To prevent this, always prepare long-term stocks in anhydrous, aprotic solvents (like DMSO), and only spike into aqueous assay buffers immediately prior to use.

Q: We are developing a liquid formulation for agricultural testing, but we are seeing a 25-30% loss of the active ingredient within days. How can we stabilize it? A: This is a well-documented phenomenon with sulfonylureas and their sulfonamide precursors. Accelerated storage tests (e.g., 52°C for 5 days) often show up to a 30% loss of the active compound in standard liquid solvents[3]. The field-proven solution is to transition from an aqueous or standard emulsifiable concentrate to a non-aqueous Oil Dispersion (OD)[2]. By suspending the solid active ingredient in a non-aqueous carrier oil (often stabilized with inorganic salts or lithium hydroxystearate), you sterically and chemically shield the sulfonamide bond from hydrolytic attack[3].

Part 3: Mechanistic Workflow & Stabilization Strategy

G A 1-Methyl-1H-pyrazole- 5-sulfonamide B Aqueous / Protic Media (pH < 4 or pH > 8) A->B Improper Storage C Non-Aqueous / Aprotic (e.g., DMSO, OD) A->C Optimal Formulation D Nucleophilic Attack at Sulfonyl Group B->D E Steric & Chemical Stabilization C->E F Degradation: Sulfonic Acid Formation D->F S-N Bond Cleavage G Intact Compound (>95% Recovery) E->G Hydrolysis Prevented

Logical relationship between solvent environment, degradation mechanisms, and compound stability.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every protocol must include an internal validation step. Do not assume your compound is intact simply because it was stored at -20°C.

Protocol A: Preparation of Hydrolysis-Resistant Stock Solutions

Causality Focus: Water is the primary enemy of sulfonamide stability. This protocol uses strictly anhydrous conditions to suppress nucleophilic attack.

  • Desiccation: Equilibrate the lyophilized 1-methyl-1H-pyrazole-5-sulfonamide[1] vial to room temperature inside a desiccator for 30 minutes before opening. Why? Opening cold vials introduces ambient condensation, immediately initiating micro-hydrolysis.

  • Solvent Preparation: Use anhydrous Dimethyl Sulfoxide (DMSO) with a certified water content of < 0.005%. Aprotic solvents lack the nucleophilic oxygen/hydrogen pairs that initiate S-N cleavage.

  • Reconstitution: Dissolve the compound to a 10 mM concentration. Vortex gently until visually clear. Avoid sonication, which can induce localized heating and thermal degradation.

  • Self-Validation Check: Immediately run a 1 µL aliquot on HPLC-UV (See Protocol B) to establish a "Time Zero" (T0) baseline area-under-the-curve (AUC).

  • Storage: Dispense into single-use amber glass vials, purge the headspace with Argon gas to displace atmospheric moisture, seal tightly, and store at -80°C.

Protocol B: Stability-Indicating HPLC-UV Method

Causality Focus: Standard reverse-phase chromatography can sometimes induce on-column degradation if the mobile phase is too harsh or if the column chemistry interacts with the sulfonamide. This gentle gradient ensures the intact compound is separated from its highly polar sulfonic acid degradant.

  • Column Selection: Use a C18, 5 µm, 4.6 x 150 mm column that is fully end-capped . Why? End-capping reduces residual silanol groups on the silica support that can cause peak tailing and secondary interactions with the sulfonamide moiety.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • System Suitability (Self-Validation Check): Before running valuable samples, inject a known degraded sample (e.g., compound intentionally boiled in 0.1 M NaOH for 1 hour). You must observe baseline resolution ( Rs​>2.0 ) between the early-eluting polar sulfonic acid peak and the intact sulfonamide peak. If they co-elute, decrease the initial gradient to 2% B.

References

  • Benchchem: 1-methyl-1H-pyrazole-5-sulfonamide (CAS 918335-69-0)
  • US11071296B2 - Liquid sulfonylurea-containing herbicidal compositions Source: Google Patents URL
  • Source: Googleapis.com (WIPO)

Sources

Troubleshooting

Technical Support Center: Pyrazole Sulfonamide Synthesis

A Senior Application Scientist's Guide to Navigating Common Synthetic Challenges Welcome to the technical support center for pyrazole sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Navigating Common Synthetic Challenges

Welcome to the technical support center for pyrazole sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important structural motif. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes. The information herein is synthesized from established literature and field-proven insights to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured around the key stages of pyrazole sulfonamide synthesis. Navigate to the section that best addresses your current challenge.

Part 1: Synthesis of the Pyrazole Core

The construction of the pyrazole heterocycle is the foundational step. Success here is critical for the overall outcome. The most common method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]

Question 1: My pyrazole synthesis is giving a low yield. What are the likely causes?

Low yields in pyrazole formation often trace back to three primary issues: reagent quality, reaction conditions, or competing side reactions.

  • Reagent Purity:

    • Hydrazine Stability: Hydrazine and its derivatives can degrade over time. It is advisable to use a freshly opened bottle or purify the reagent before use.

    • β-Ketonitrile/Dicarbonyl Quality: Ensure your dicarbonyl starting material is pure and free from acidic or basic impurities, which can catalyze hydrolysis or other side reactions.

  • Reaction Conditions:

    • Stoichiometry: Ensure the correct stoichiometry is used. A slight excess (1.1-1.2 equivalents) of the hydrazine component is sometimes employed to drive the reaction to completion.

    • Temperature and Time: Many pyrazole syntheses proceed well at room temperature or with gentle heating.[3] However, if you observe a stable hydrazone intermediate that is reluctant to cyclize, increasing the temperature or extending the reaction time may be necessary. Always monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.

    • pH Control: The reaction of 1,3-dicarbonyls with hydrazines can be sensitive to pH. Operating in a pH range of 0 to 6.9, often with a sub-equivalent amount of acid, can be beneficial.[4]

  • Workflow: General Pyrazole Synthesis The following diagram illustrates the fundamental workflow for the Knorr pyrazole synthesis and related cyclocondensations.

    G Start 1,3-Dicarbonyl Compound Reaction Cyclocondensation (e.g., in Ethanol) Start->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Substituted Pyrazole Purification->Product

    Caption: General workflow for pyrazole synthesis.

Question 2: I'm getting a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound. The outcome depends on which carbonyl group undergoes the initial nucleophilic attack by a specific nitrogen of the substituted hydrazine.

  • Understanding the Mechanism: The reaction typically proceeds through the formation of an imine or enamine intermediate. The steric and electronic properties of the substituents on both the dicarbonyl and the hydrazine dictate the regioselectivity.[2]

  • Controlling Factors:

    • Steric Hindrance: Bulky substituents on either reactant can effectively block one of the carbonyl groups, directing the reaction to favor a single regioisomer.

    • Solvent Choice: It has been shown that using aprotic dipolar solvents can yield better regioselectivity compared to the more traditional protic solvents like ethanol.[1]

    • Acid/Base Conditions: The reaction conditions can be tuned. For instance, reactions carried out under conventional conditions in ethanol at room temperature may yield equimolar mixtures, whereas specific conditions can push the selectivity to over 98:2 in favor of one isomer.[1]

Part 2: Sulfonylation and Sulfonamide Formation

This stage involves creating the S-N bond. The most direct method is the reaction of a pyrazole with a sulfonating agent, followed by reaction with an amine, or the coupling of a pyrazole sulfonyl chloride with an amine.[5][6]

Question 3: My sulfonamide coupling reaction has a low yield and multiple byproducts. What's going wrong?

This is a common hurdle. Low yields and side products in the coupling of a pyrazole sulfonyl chloride with an amine are often due to suboptimal reaction conditions or the formation of side products.[7]

  • Sub-optimal Reaction Conditions:

    • Base Selection: The choice of base is critical. While triethylamine (TEA) is common, it can sometimes lead to lower yields. A bulkier, non-nucleophilic base like Diisopropylethylamine (DIPEA) often gives better results by minimizing side reactions.[5][8] Potassium tert-butoxide is another strong base that has been shown to be effective.[5]

    • Solvent Effects: Dichloromethane (DCM) is a widely used and effective solvent.[5][8] Using other solvents like Tetrahydrofuran (THF) might significantly increase the reaction time.[8]

    • Reaction Temperature: These reactions are typically run at room temperature (25-30 °C).[5]

  • Common Side Reactions:

    • Di-sulfonylation: If the pyrazole has a free N-H proton, it can react with a second molecule of the sulfonyl chloride, especially if an excess of the sulfonyl chloride or a strong base is used.[7]

    • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture. If the reaction is not performed under anhydrous conditions, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[7]

  • Troubleshooting Side Reactions Diagram

    G cluster_conditions Reaction Conditions Start Amine + Sulfonyl Chloride Desired Desired Sulfonamide Start->Desired Correct Stoichiometry Side1 Di-sulfonylation (Bis-sulfonylated amine) Start->Side1 Side2 Hydrolysis (Sulfonic Acid) Start->Side2 Cond1 Excess Sulfonyl Chloride or Strong Base Cond1->Side1 Cond2 Presence of Water Cond2->Side2

    Caption: Common side reactions in sulfonamide synthesis.

  • Data-Driven Optimization of Coupling Conditions The choice of base and solvent can dramatically impact yield. The following table summarizes findings from a study on pyrazole-4-sulfonamide synthesis.[5][8]

EntryBaseSolventReaction Time (h)Yield (%)
1TEADCM1626-46
2DIPEADCM1655
3DIPEATHF2447

As the data shows, DIPEA in DCM provided the best yield in the shortest time for this specific transformation.[5][8]

Part 3: The Role of Protecting Groups

For multi-step syntheses, especially those involving metal-catalyzed cross-couplings or the use of strong bases, protecting the acidic N-H proton of the pyrazole ring is often necessary.[9]

Question 4: Do I need to protect my pyrazole's N-H? If so, which protecting group should I use?

Whether to use a protecting group is a critical strategic decision.

  • Protecting-Group-Free Routes: Recent advances in catalysis have made direct functionalization of unprotected N-H pyrazoles feasible, particularly for Suzuki-Miyaura and Buchwald-Hartwig couplings. This is a highly atom-economical approach but may require significant optimization of the catalyst, ligand, and base system.[9]

  • When to Protect: Protection is generally recommended when:

    • Using strongly basic or nucleophilic reagents (e.g., organolithiums).

    • Struggling with low yields or side reactions (like N-arylation) in cross-coupling reactions.

    • Needing to control regioselectivity for subsequent functionalization at different positions of the pyrazole ring.[10]

  • Comparison of Common N-Protecting Groups

Protecting GroupIntroduction ReagentKey Stability FeaturesCommon Cleavage Method
Boc Boc₂O, Et₃N, DMAPStable to many cross-coupling conditions but labile to strong acids.TFA in DCM; or NaBH₄ in EtOH for selective deprotection.[11][12]
PMB PMB-Cl, NaH or K₂CO₃Generally stable to a wide range of conditions.Trifluoroacetic acid (TFA), often with heating.[13]
SEM SEM-ClStable under many catalytic arylation conditions.Tetrabutylammonium fluoride (TBAF).[10]
Benzyl (Bn) Benzyl bromide, baseRobust and stable.Catalytic hydrogenation (e.g., H₂, Pd/C) or oxidative cleavage.[14]
  • Decision Workflow: Choosing a Protecting Group

    G Start Need to protect pyrazole N-H? Protect Yes, protect Start->Protect Yes NoProtect No, attempt protecting-group-free Start->NoProtect No StrongBase Using strong base (e.g., n-BuLi)? AcidLabile Is final product acid sensitive? StrongBase->AcidLabile No UsePMB Use PMB or Bn StrongBase->UsePMB Yes Hydrogenation Are other groups reducible (e.g., nitro, alkyne)? AcidLabile->Hydrogenation No UseBoc Use Boc or SEM AcidLabile->UseBoc Yes Hydrogenation->UsePMB No AvoidBn Avoid Benzyl (Bn) Hydrogenation->AvoidBn Yes Protect->StrongBase

    Caption: Decision tree for selecting a pyrazole N-protecting group.

Experimental Protocols

The following are generalized protocols derived from literature procedures. They should be adapted and optimized for your specific substrates.

Protocol 1: Synthesis of a Pyrazole-4-sulfonyl Chloride [5]

This protocol describes the chlorosulfonylation of a substituted pyrazole.

  • Setup: To a clean, dry, round-bottom flask under a nitrogen atmosphere, add the starting pyrazole (1.0 equiv) and chloroform (3 vol).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (5.5 equiv) to the stirred solution, maintaining the temperature at 0 °C.

  • Addition of Thionyl Chloride: After the addition is complete, slowly add thionyl chloride (1.3 equiv).

  • Reaction: Raise the temperature of the reaction mixture to 60 °C and stir for 10-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by pouring it onto crushed ice. Extract the aqueous layer with chloroform or DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pyrazole-4-sulfonyl chloride, which can be used directly or purified further.

Protocol 2: General Procedure for Sulfonamide Formation [8]

This protocol outlines the coupling of a pyrazole sulfonyl chloride with a primary or secondary amine.

  • Setup: In a dry round-bottom flask, dissolve the amine (1.05 equiv) in dichloromethane (DCM, 5 vol).

  • Base Addition: Add DIPEA (3.0 equiv) to the solution and stir at room temperature (25-30 °C).

  • Sulfonyl Chloride Addition: Add a solution of the pyrazole-4-sulfonyl chloride (1.0 equiv) in DCM (5 vol) to the reaction mixture.

  • Reaction: Stir the reaction for 16 hours at 25-30 °C. Monitor the progress by TLC.

  • Workup: Upon completion, add cold water (10 vol) and stir for 10 minutes. Separate the organic layer.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under vacuum. The resulting crude product can be purified by column chromatography to yield the pure pyrazole sulfonamide.[8]

References
  • Mahesh, P., Akshinthala, P., Katari, N. K., et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Zhang, X., et al. (2022). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Mahesh, P., et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - Experimental Conditions. ACS Publications. Available at: [Link]

  • Khan, I., et al. (2023). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]

  • Chuprakov, S., et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Available at: [Link]

  • Request PDF. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds. Available at: [Link]

  • RSC Advances. (n.d.). Mechanistic proposal for the sulfonylation of amines. . Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Badgujar, J. R., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Chemistry Central Journal. Available at: [Link]

  • Ashraf, Z., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC. Available at: [Link]

  • Zhang, X., et al. (2022). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of pyrazoles.
  • YouTube. (2019). synthesis of pyrazoles. Available at: [Link]

  • Al-Zahrani, M. H., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Ashraf, Z., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

  • Yakaiah, B., et al. (2015). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. Available at: [Link]

  • RSC Publishing. (n.d.). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Available at: [Link]

  • Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available at: [Link]

  • Holzer, W. (2004). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Holzer-group.at. Available at: [Link]

  • Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Reactivity Profile of 1-methyl-1H-pyrazole-5-sulfonamide

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug development, the principle of "one molecule, one target" is a guiding tenet for minimizing off-target effects and ensuring the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the principle of "one molecule, one target" is a guiding tenet for minimizing off-target effects and ensuring therapeutic safety. However, the chemical scaffolds that form the basis of many pharmacological agents often possess the inherent potential to interact with multiple biological targets. This phenomenon, known as cross-reactivity, is a critical consideration in the preclinical evaluation of any new chemical entity. This guide provides an in-depth comparative analysis of the potential cross-reactivity of 1-methyl-1H-pyrazole-5-sulfonamide , a heterocyclic sulfonamide of interest in medicinal chemistry.

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, from antibacterial drugs to diuretics and anti-inflammatory agents.[1][2] The pyrazole nucleus is also a "privileged structure" in drug discovery, featured in numerous approved drugs targeting a variety of biological pathways.[3][4][5] The combination of these two moieties in 1-methyl-1H-pyrazole-5-sulfonamide necessitates a thorough investigation of its selectivity profile.

This guide will objectively compare the structural and potential pharmacological profile of 1-methyl-1H-pyrazole-5-sulfonamide with a panel of well-characterized, structurally related compounds. We will propose a comprehensive suite of in vitro assays to generate a robust cross-reactivity dataset and provide the detailed methodologies required to perform these evaluations. The ultimate goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to assess the selectivity of this and similar molecules.

Structural Comparison of 1-methyl-1H-pyrazole-5-sulfonamide and Comparator Compounds

To contextualize the potential cross-reactivity of 1-methyl-1H-pyrazole-5-sulfonamide, we have selected two primary comparator compounds and a representative class of off-targets based on structural similarity and known pharmacological activities.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor that features a diaryl pyrazole core with a sulfonamide moiety.[6][7][8] Its well-documented cross-reactivity profile, particularly its off-target inhibition of carbonic anhydrases, makes it an excellent benchmark.[9]

  • Sulfaphenazole: A sulfonamide antibiotic that also contains a pyrazole ring. It is a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C9.[10][11][12][13][14] Its distinct primary target provides a valuable point of comparison for assessing off-target effects within the P450 family.

  • Pyrazole-Containing Carbonic Anhydrase Inhibitors: This class of compounds is included to represent a known off-target for many sulfonamides.[3][15][16][17]

Below is a visual representation of the chemical structures, highlighting their key similarities and differences.

G cluster_main Subject Compound cluster_comparators Comparator Compounds A 1-methyl-1H-pyrazole-5-sulfonamide B Celecoxib A->B Shared pyrazole and sulfonamide moieties C Sulfaphenazole A->C Shared pyrazole and sulfonamide moieties D Generic Pyrazole-Containing Carbonic Anhydrase Inhibitor A->D Potential for cross-reactivity due to sulfonamide group

Caption: Structural relationships between the subject compound and comparators.

Proposed Experimental Workflow for Cross-Reactivity Profiling

A comprehensive assessment of cross-reactivity requires a multi-faceted approach, employing a panel of in vitro assays that probe for interactions with key enzyme families known to be affected by sulfonamides and pyrazole-containing compounds.

workflow start 1-methyl-1H-pyrazole-5-sulfonamide & Comparator Compounds cox_assay COX-1/COX-2 Inhibition Assay start->cox_assay ca_assay Carbonic Anhydrase Inhibition Panel start->ca_assay kinase_assay Broad Kinase Panel Screen start->kinase_assay cyp_assay CYP450 Inhibition Panel (focus on CYP2C9) start->cyp_assay data_analysis Data Analysis & Selectivity Profiling cox_assay->data_analysis ca_assay->data_analysis kinase_assay->data_analysis cyp_assay->data_analysis end Comprehensive Cross-Reactivity Profile data_analysis->end

Caption: Proposed experimental workflow for assessing cross-reactivity.

Detailed Experimental Protocols

The following protocols are based on established methodologies and provide a framework for generating high-quality, reproducible data.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is crucial for determining if 1-methyl-1H-pyrazole-5-sulfonamide exhibits inhibitory activity against the primary targets of NSAIDs like celecoxib.

Principle: The peroxidase activity of COX enzymes is measured colorimetrically. The conversion of arachidonic acid to prostaglandin G2 (PGG2) and its subsequent reduction to prostaglandin H2 (PGH2) is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be monitored spectrophotometrically at 590 nm.[18]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hemin

  • Arachidonic acid

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compounds (1-methyl-1H-pyrazole-5-sulfonamide, Celecoxib) and vehicle control (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of enzymes, cofactors, and substrates in COX Assay Buffer.

  • In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compounds at various concentrations (typically a 10-point serial dilution) or vehicle control.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding TMPD and arachidonic acid to all wells.

  • Immediately measure the absorbance at 590 nm in kinetic mode for 10-20 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the IC50 values for each compound against both COX-1 and COX-2 by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay Panel

Given the known cross-reactivity of sulfonamides with carbonic anhydrases, it is essential to screen against a panel of physiologically relevant CA isoforms (e.g., hCA I, II, IX, and XII).[9]

Principle: This colorimetric assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol, which is quantified by measuring the increase in absorbance at 405 nm.[19]

Materials:

  • Human carbonic anhydrase isoforms (I, II, IX, XII)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

  • p-Nitrophenyl acetate (pNPA)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of the CA enzymes and test compounds in the assay buffer.

  • Add the assay buffer and the respective CA enzyme to the wells of a 96-well plate.

  • Add the test compounds at various concentrations or vehicle control.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the pNPA substrate solution.

  • Measure the absorbance at 405 nm in kinetic mode for 15-30 minutes.

  • Calculate the rate of reaction and determine the IC50 values for each compound against each CA isoform.

Broad Kinase Panel Screening

To assess for unanticipated off-target effects, a broad kinase panel screen is a valuable tool in preclinical drug development. Many commercial services offer screening against hundreds of kinases.

Principle: These assays typically measure the amount of ATP consumed or ADP produced during the kinase-catalyzed phosphorylation of a substrate. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are common.[20][21]

Procedure (General Overview):

  • The test compound is serially diluted and added to microplate wells containing a specific kinase, its substrate, and ATP.

  • The kinase reaction is allowed to proceed for a set time.

  • A reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • A second reagent is added to convert the ADP produced into ATP, which then drives a luciferase-based reaction, generating a luminescent signal that is proportional to the kinase activity.

  • The percent inhibition is calculated relative to a vehicle control, and IC50 values can be determined for any active compounds.

Comparative Data Summary

The following table summarizes the known primary targets and significant off-target interactions of the comparator compounds. This table will serve as a framework for interpreting the experimental data generated for 1-methyl-1H-pyrazole-5-sulfonamide.

CompoundPrimary Target(s)Known Off-Target Interactions (Cross-Reactivity)
Celecoxib COX-2[6]Carbonic Anhydrases (CA I, II, IV, IX)[9]
Sulfaphenazole Bacterial Dihydropteroate Synthase, Human CYP2C9[10][13]Other CYP450 isoforms (with much lower potency)
Pyrazole-Containing CA Inhibitors Carbonic Anhydrases (various isoforms)[3][17]May have off-target effects on other zinc-containing metalloenzymes
1-methyl-1H-pyrazole-5-sulfonamide To be determinedTo be determined

Expert Analysis and Predicted Cross-Reactivity Profile

Based on the structural features of 1-methyl-1H-pyrazole-5-sulfonamide and the known pharmacology of the comparator compounds, we can formulate a hypothesis regarding its likely cross-reactivity profile.

The presence of the unsubstituted sulfonamide moiety suggests a high probability of interaction with carbonic anhydrases . The extent of this inhibition across different isoforms will be a key determinant of its off-target profile. The simple methyl-pyrazole core of 1-methyl-1H-pyrazole-5-sulfonamide is significantly different from the diaryl-pyrazole structure of celecoxib, which is optimized for the COX-2 active site.[8] Therefore, potent COX-1/COX-2 inhibition is considered less likely , although this must be confirmed experimentally.

The potential for inhibition of cytochrome P450 enzymes , particularly CYP2C9, should not be discounted, given the precedent set by sulfaphenazole.[13] The N-phenyl group of sulfaphenazole is a key structural feature for its CYP2C9 affinity, and its absence in 1-methyl-1H-pyrazole-5-sulfonamide may reduce the likelihood of potent inhibition. However, the pyrazole and sulfonamide groups themselves can contribute to binding.

Finally, broad kinase screening is essential for identifying any unexpected "scatter pharmacology."[9] The relatively simple structure of 1-methyl-1H-pyrazole-5-sulfonamide may limit its potential for high-affinity interactions with the ATP-binding pockets of a wide range of kinases, but this requires empirical validation.

Conclusion

A thorough understanding of a compound's cross-reactivity is paramount for its successful development as a safe and effective therapeutic agent. This guide has outlined a comprehensive strategy for evaluating the cross-reactivity profile of 1-methyl-1H-pyrazole-5-sulfonamide. By employing a panel of well-characterized comparator compounds and a suite of robust in vitro assays, researchers can generate the critical data needed to assess the selectivity of this molecule. The proposed experimental workflow provides a clear path forward for elucidating its potential off-target interactions and informing future drug discovery efforts. The principles and methodologies detailed herein are broadly applicable to the characterization of other novel chemical entities, reinforcing the importance of rigorous preclinical selectivity profiling.

References

  • Recent advances in the development of celecoxib analogs as anticancer agents: A review. (2022). Archiv der Pharmazie. [Link]

  • Angeli, A., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • SULFAPHENAZOLE - Inxight Drugs. National Center for Advancing Translational Sciences. [Link]

  • El-Sayed, M. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Ghorab, M. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026). Bentham Science. [Link]

  • Genç, H., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of Celecoxib and Structural Analogs- A Review. (2012). Bentham Science Publishers. [Link]

  • Nocentini, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Kumar, R., et al. (2023). Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022). Archiv der Pharmazie. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Fustero, S., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules. [Link]

  • Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. (2019). Molecules. [Link]

  • Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]

  • Structure of some selective COX-2 inhibitors and target compounds (1–3). ResearchGate. [Link]

  • Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2022). Molecules. [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2022). Frontiers in Chemistry. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

  • Structure of selective COX‐2 inhibitors and novel pyrazoline‐based... ResearchGate. [Link]

  • Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. (2019). Polycyclic Aromatic Compounds. [Link]

  • Kinase Selectivity Profiling Systems—General Panel. Promega GmbH. [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (1998). Journal of Natural Products. [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (2017). Journal of the Brazilian Chemical Society. [Link]

  • Sulfaphenazole. PubChem. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2022). Physical and Chemical Research. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kinase Selectivity Profiling Systems—General Panel. Promega GmbH. [Link]

  • SULFONAMIDE-CONTAINING HETEROCYCLIC COMPOUNDS WERE SYNTHESISED. Neliti. [Link]

  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (2017). African Journal of Pharmacy and Pharmacology. [Link]

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  • Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. (2013). Antimicrobial Agents and Chemotherapy. [Link]

  • Priva-CELECOXIB PRODUCT MONOGRAPH. (2021). pdf.hres.ca. [Link]

  • Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. (2003). Journal of Medicinal Chemistry. [Link]

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Comparative

Comparative Guide: Efficacy and Mechanisms of Pyrazole Sulfonamides in Cancer Cell Lines

Introduction: The Rationale for Pharmacophore Hybridization In modern oncology drug development, single-target therapies frequently encounter resistance due to tumor plasticity and compensatory signaling. To overcome thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Pharmacophore Hybridization

In modern oncology drug development, single-target therapies frequently encounter resistance due to tumor plasticity and compensatory signaling. To overcome this, researchers are increasingly utilizing pharmacophore hybridization —combining two or more bioactive moieties into a single molecular entity.

The hybridization of the pyrazole ring and the sulfonamide group represents a breakthrough in multi-target anticancer agent design. The pyrazole scaffold provides a rigid, planar geometry that effectively mimics the purine ring of ATP, making it a potent ATP-competitive inhibitor of oncogenic kinases[1]. Simultaneously, the primary sulfonamide moiety ( −SO2​NH2​ ) acts as a classic Zinc-Binding Group (ZBG), essential for anchoring into the active site of metalloenzymes like Carbonic Anhydrase IX and XII (CA IX/XII), which are overexpressed in hypoxic tumor microenvironments[2].

This guide objectively compares the performance of various novel pyrazole sulfonamide derivatives across multiple cancer cell lines, detailing their mechanisms of action, comparative efficacy, and the rigorous experimental protocols required to validate them.

Mechanistic Pathways: Multi-Target Engagement

Pyrazole sulfonamides exhibit a unique polypharmacological profile. Depending on their specific structural substitutions (e.g., dual-tail strategies, triaryl substitutions), these compounds can induce apoptosis through three distinct pathways:

  • Kinase Inhibition (JNK, BRAF, p38): Blocking cellular proliferation and survival signals[3].

  • Carbonic Anhydrase (CA IX/XII) Inhibition: Preventing the acidification of the tumor microenvironment, thereby reversing chemoresistance and inhibiting metastasis[2].

  • Cyclooxygenase-2 (COX-2) Inhibition: Suppressing tumor-associated inflammation[1].

MOA PS Pyrazole Sulfonamides CA Carbonic Anhydrase (CA IX / XII) PS->CA Zinc Binding KIN Kinase Pathways (JNK, BRAF, p38) PS->KIN ATP Competitive COX Cyclooxygenase (COX-2) PS->COX Active Site Block TME Reversal of Tumor Acidification CA->TME PROLIF Inhibition of Proliferation KIN->PROLIF INFLAM Reduction of Inflammation COX->INFLAM APOP Apoptosis & Cell Cycle Arrest TME->APOP PROLIF->APOP INFLAM->APOP

Multi-target mechanistic pathways of pyrazole sulfonamides inducing cancer cell apoptosis.

Comparative Efficacy in Cancer Cell Lines

To objectively evaluate the therapeutic potential of these derivatives, it is crucial to compare their half-maximal inhibitory concentrations ( IC50​ ) against standard chemotherapeutics (e.g., 5-Fluorouracil, Cisplatin) across diverse cancer cell lines.

Quantitative Data Summary

The following table synthesizes the in vitro performance of leading pyrazole sulfonamide classes:

Compound ClassRepresentative DerivativePrimary Target(s)Most Sensitive Cell Line IC50​ ValueReference
N-Pyridine Sulfonamides Compound 11cJNK1/2, p38a, BRAFNCI-60 Panel (Various)Nanomolar range[1]
Ethyl Pyrazole Sulfonamides Compound 23bJNK2, BRAF(V600E)NCI-60 Panel (Various)98 nM (BRAF)[3]
1,3,4-Triarylpyrazole Sulfonamides Compound 2lKinase PanelA498 (Renal Cancer)0.33 µM[4]
Phenolic Pyrazole Sulfonamides Compound 4CA IX, CA XIICa9-22 (Gingival Cancer)39.3 µM[2]
Dual-Tail Pyrazole Sulfonamides Compound 11CA IXSW-620 (Colon Cancer)3.27 µM

Key Insight: While compounds targeting CA IX (like Compound 11) show moderate micromolar efficacy ( 3.27μM ) in colon cancer lines (SW-620), derivatives optimized for kinase inhibition (Compound 23b) achieve highly potent nanomolar efficacy ( 98nM ) against specific mutations like BRAF(V600E)[3].

Experimental Methodologies & Self-Validating Protocols

As an application scientist, establishing a self-validating experimental workflow is paramount. A protocol must not only measure an effect but also internally prove that the effect is specific, reliable, and free from assay artifacts.

Workflow Syn Compound Synthesis Cell Cell Culture (NCI-60 Panel) Syn->Cell Screen Viability Assay (CellTiter-Glo) Cell->Screen 24-72h Incubation Mech Target Validation (Kinase / CA IX) Screen->Mech Hit Selection Data SAR & Selectivity Index Mech->Data IC50 Calculation

Standardized experimental workflow for evaluating pyrazole sulfonamide anticancer efficacy.

Protocol A: High-Throughput Viability & Selectivity Assay

Causality Check: We utilize the CellTiter-Glo Luminescent Assay (quantifying ATP) over traditional colorimetric MTT assays. Pyrazole derivatives often exhibit intrinsic absorbance or can precipitate in culture media, which confounds the optical density readings of MTT formazan. ATP quantification provides a direct, interference-free correlation to metabolically active cells.

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116, MCF-7) and normal epithelial cells (e.g., HGF) at 5×103 cells/well in 96-well opaque plates. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with pyrazole sulfonamides at varying concentrations (0.1 µM to 100 µM).

    • Self-Validation: Include 5-Fluorouracil (5-FU) as a positive control and 0.1% DMSO as a vehicle control[2].

  • Luminescent Readout: After 72 hours, add CellTiter-Glo reagent. Lyse cells for 10 minutes on an orbital shaker and record luminescence.

  • Data Analysis (Selectivity Index): Calculate the IC50​ . Crucially, calculate the Selectivity Index (SI) by dividing the IC50​ of the normal cell line by the IC50​ of the cancer cell line. An SI>1 validates that the compound is a tumor-specific cytotoxin, rather than a broad-spectrum poison[2].

Protocol B: Carbonic Anhydrase (CA IX/XII) Inhibition Assay

Causality Check: To prove the primary sulfonamide group is actively engaging the metalloenzyme, we measure the esterase activity of CA (the conversion of 4-nitrophenyl acetate to 4-nitrophenol). This provides a reliable spectrophotometric readout of active site occupation.

  • Enzyme Preparation: Recombinant human CA IX and XII are diluted in assay buffer (10 mM HEPES, pH 7.4).

  • Inhibitor Incubation: Incubate the enzyme with pyrazole sulfonamides for 15 minutes at room temperature to allow the ZBG to coordinate with the catalytic zinc ion ( Zn2+ ).

    • Self-Validation: Use Acetazolamide (AAZ), a clinically approved sulfonamide, as the reference standard.

  • Substrate Addition: Add 4-nitrophenyl acetate.

  • Kinetic Measurement: Monitor the change in absorbance at 400 nm over 3 minutes. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights

Understanding the causality behind the molecular design is critical for drug development professionals:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide ( −SO2​NH2​ ) is non-negotiable for CA IX/XII targeting. It coordinates directly with the Zn2+ ion in the enzyme's active site, displacing the zinc-bound water molecule necessary for the hydration of CO2​ [2].

  • The "Dual-Tail" Approach: Adding bulky, hydrophobic groups (such as 1,3-diphenyl or triaryl substitutions) to the pyrazole ring enhances selectivity. These bulky tails interact with the hydrophobic half of the CA IX active site, preventing the drug from binding to off-target, housekeeping cytosolic isoforms like CA I and CA II[4].

  • Kinase Pocket Anchoring: For derivatives targeting BRAF and JNK, the pyrazole nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase, while halogen substitutions (e.g., chloro or fluoro groups on the phenyl rings) improve penetration into deep hydrophobic pockets, driving IC50​ values down to the nanomolar range[1][3].

Conclusion

Pyrazole sulfonamides represent a highly versatile and potent class of anticancer agents. By objectively comparing their performance, it is evident that structural tuning can shift their primary mechanism from CA IX-mediated tumor microenvironment modulation to direct kinase-driven apoptosis. For researchers, utilizing interference-free viability assays (like CellTiter-Glo) and rigorously calculating the Selectivity Index (SI) against normal cell lines are mandatory steps to validate these compounds as viable clinical candidates.

Sources

Validation

A Comparative Analysis of Synthetic Routes for 1-methyl-1H-pyrazole-5-sulfonamide: A Guide to Reproducibility and Optimization

An In-depth Technical Guide Introduction 1-methyl-1H-pyrazole-5-sulfonamide is a valuable heterocyclic building block in medicinal and process chemistry. Its structural motif is found in a variety of pharmacologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Introduction

1-methyl-1H-pyrazole-5-sulfonamide is a valuable heterocyclic building block in medicinal and process chemistry. Its structural motif is found in a variety of pharmacologically active compounds, making the development of reliable and reproducible synthetic routes a critical objective for researchers in drug development. While structurally related to key intermediates in the synthesis of commercial drugs like Sildenafil, the specific isomer 1-methyl-1H-pyrazole-5-sulfonamide presents its own unique synthetic challenges, primarily concerning regioselectivity and the handling of aggressive reagents.[1][2][3]

This guide provides a comparative analysis of the primary synthetic strategies for obtaining 1-methyl-1H-pyrazole-5-sulfonamide. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind each protocol, evaluate the factors influencing reproducibility, and present data-driven insights to guide your selection of the most appropriate method for your research and development needs.

Comparative Overview of Synthetic Strategies

The synthesis of 1-methyl-1H-pyrazole-5-sulfonamide can be approached via two principal pathways, each commencing from the 1-methylpyrazole core but differing fundamentally in the method used to introduce the C5-sulfonyl group.

  • Method 1: Direct Electrophilic Chlorosulfonylation. This is the most classical and direct approach. It involves the reaction of 1-methylpyrazole with a powerful electrophilic sulfonating agent, typically chlorosulfonic acid, to form the key intermediate, 1-methyl-1H-pyrazole-5-sulfonyl chloride. This intermediate is then subjected to amination to yield the target sulfonamide. While direct, this method's reproducibility hinges on stringent control over reaction conditions to manage its exothermic nature and potential for side reactions.

  • Method 2: Directed Ortho-Metalation (DoM) and Sulfonylation. This modern organometallic approach offers a more elegant and potentially more regioselective alternative. It involves the deprotonation of the C5 position of the pyrazole ring using a strong base, followed by quenching the resulting anion with sulfur dioxide and subsequent chlorination. This pathway avoids the harshness of chlorosulfonic acid and provides a high degree of control over the position of functionalization.

This guide will now explore the detailed experimental protocols for each method, followed by a head-to-head comparison of their performance.

Method 1: Synthesis via Direct Chlorosulfonylation

This strategy relies on the electrophilic substitution of a proton on the electron-rich pyrazole ring with a chlorosulfonyl group. The C5 position is generally susceptible to electrophilic attack, but careful control is required to achieve good selectivity and yield.

Experimental Workflow

cluster_0 Method 1: Direct Chlorosulfonylation 1-Methylpyrazole 1-Methylpyrazole Sulfonyl_Chloride 1-Methyl-1H-pyrazole- 5-sulfonyl chloride 1-Methylpyrazole->Sulfonyl_Chloride 1. ClSO3H 2. SOCl2 (optional) Sulfonamide 1-Methyl-1H-pyrazole- 5-sulfonamide Sulfonyl_Chloride->Sulfonamide NH4OH / aq. NH3

Caption: Workflow for the Direct Chlorosulfonylation route.

Detailed Protocol

Step 1a: Synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

  • Setup: In a three-necked, flame-dried flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber containing aqueous NaOH), add chlorosulfonic acid (5.0 eq) and cool the flask to 0 °C in an ice-salt bath.

    • Causality Note: Chlorosulfonic acid is a highly reactive and corrosive reagent. The reaction is strongly exothermic and releases HCl gas, necessitating careful temperature control and a basic scrubber to neutralize the effluent gas. Using it as both reagent and solvent maximizes the concentration of the electrophile.

  • Addition: Add 1-methylpyrazole (1.0 eq) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture back to room temperature. Very cautiously, pour the mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.

    • Trustworthiness Check: This quenching step is highly hazardous due to the violent reaction of excess chlorosulfonic acid with water. It must be performed slowly, in a well-ventilated fume hood, with appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat).

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 1-methyl-1H-pyrazole-5-sulfonyl chloride can be used directly or purified by recrystallization from a suitable solvent like hexane/ethyl acetate.[4][5]

Step 1b: Amination to 1-Methyl-1H-pyrazole-5-sulfonamide

  • Setup: Dissolve the crude 1-methyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq) in a suitable organic solvent such as THF or dichloromethane in a round-bottom flask.

  • Reaction: Cool the solution to 0 °C and add concentrated aqueous ammonia (Ammonium Hydroxide, ~10 eq) dropwise.

    • Causality Note: A large excess of ammonia is used to drive the reaction to completion and to neutralize the HCl byproduct generated during the sulfonamidation.

  • Completion: Stir the biphasic mixture vigorously for 2-4 hours at room temperature. Monitor the disappearance of the sulfonyl chloride starting material by TLC.

  • Isolation: If a precipitate forms, filter the solid product. If not, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from ethanol or water.

Method 2: Synthesis via Directed Ortho-Metalation (DoM)

This method leverages the increased acidity of the C5 proton of the pyrazole ring, which can be selectively removed by a strong base. This provides a powerful tool for regioselective functionalization under much milder conditions than electrophilic substitution. A similar strategy has been successfully applied to other functionalized pyrazoles.

Experimental Workflow

cluster_1 Method 2: Directed Ortho-Metalation 1-MP 1-Methylpyrazole Lithiate 1-Methyl-1H-pyrazol- 5-yllithium 1-MP->Lithiate n-BuLi or LDA THF, -78°C Sulfinate Lithium 1-Methyl-1H- pyrazole-5-sulfinate Lithiate->Sulfinate 1. SO2 (gas) 2. Quench Sulfonyl_Cl 1-Methyl-1H-pyrazole- 5-sulfonyl chloride Sulfinate->Sulfonyl_Cl NCS or SO2Cl2 Sulfonamide_2 1-Methyl-1H-pyrazole- 5-sulfonamide Sulfonyl_Cl->Sulfonamide_2 NH4OH / aq. NH3

Caption: Workflow for the Directed Ortho-Metalation route.

Detailed Protocol

Step 2a: Regioselective Lithiation and Sulfonylation

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and 1-methylpyrazole (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, keeping the temperature below -70 °C. Stir the solution for 1 hour at -78 °C.

    • Causality Note: The C5 proton is the most acidic proton on the 1-methylpyrazole ring, leading to highly regioselective deprotonation. Low temperature is crucial to prevent side reactions and degradation of the organolithium intermediate.

  • SO2 Quench: Bubble sulfur dioxide (SO2) gas through the solution for 30 minutes, ensuring the temperature remains at -78 °C. A white precipitate of the lithium sulfinate salt should form.

  • Chlorination: To the suspension, add N-chlorosuccinimide (NCS, 1.2 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir for 2-3 hours.

    • Trustworthiness Check: The intermediate sulfinate is directly converted to the sulfonyl chloride. This one-pot procedure enhances efficiency but requires careful monitoring to ensure each step goes to completion before proceeding.

  • Workup & Isolation: Quench the reaction with saturated aqueous sodium thiosulfate. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude 1-methyl-1H-pyrazole-5-sulfonyl chloride can be purified by column chromatography on silica gel.

Step 2b: Amination

This step is identical to Step 1b described in the Direct Chlorosulfonylation method.

Reproducibility and Performance Comparison

The choice between these two methods depends critically on the specific requirements of the synthesis, such as scale, available equipment, and desired purity.

ParameterMethod 1: Direct ChlorosulfonylationMethod 2: Directed Ortho-Metalation (DoM)
Regioselectivity Moderate to Good. Risk of forming the 3-sulfonyl isomer.[6][7]Excellent. Primarily directs to the C5 position.
Typical Yield 50-70% (overall)60-80% (overall)
Reproducibility Moderate. Highly dependent on operator skill in managing the exothermic quench.High. Reactions are more controlled and less prone to runaways.
Scalability Challenging. Heat dissipation during quenching is a major safety concern on a larger scale.More straightforward. Cryogenic conditions can be maintained with appropriate reactors.
Reagent Safety Extreme. Uses highly corrosive and reactive chlorosulfonic acid.High. Uses pyrophoric n-BuLi and toxic SO2 gas. Requires anhydrous/inert techniques.
Purification Often requires recrystallization to remove isomeric impurities.Often cleaner, may only require filtration or a simple chromatographic separation.
Cost-Effectiveness Reagents (chlorosulfonic acid, ammonia) are inexpensive bulk chemicals.Reagents (n-BuLi, anhydrous solvents) and equipment (cryogenics) are more expensive.

Conclusion and Recommendations

Both Direct Chlorosulfonylation and Directed Ortho-Metalation represent viable pathways for the synthesis of 1-methyl-1H-pyrazole-5-sulfonamide.

Method 1 (Direct Chlorosulfonylation) is a classic, powerful method suitable for small-scale synthesis when cost is a primary concern. Its major drawback is reproducibility, which is intrinsically linked to the difficult-to-control quenching step. The formation of regioisomers can also complicate purification, requiring robust analytical validation of the final product.

Method 2 (Directed Ortho-Metalation) is the superior choice when reproducibility and regioselectivity are paramount. While it requires specialized equipment for handling air-sensitive and cryogenic reagents, the reaction control is significantly higher, leading to a cleaner product and more predictable outcomes. For applications in medicinal chemistry and process development, where purity and consistency are non-negotiable, the DoM route is the highly recommended strategy.

Ultimately, the selection of a synthetic route should be based on a thorough risk-benefit analysis considering the scale, available infrastructure, and the ultimate purity requirements for the target application.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Synthesis of Sildenafil Citrate.
  • SILDENAFIL - New Drug Approvals. (2015).
  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. (2011). National Institutes of Health (NIH).
  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride. AiFChem.
  • The Synthesis of Sildenafil Citrate: A Technical Guide. Benchchem.
  • 1-Methylpyrazole-3-sulfonyl chloride. CymitQuimica.
  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020). ACS Publications.
  • 1-Methyl-1H-pyrazole-3-sulfonyl chloride. Santa Cruz Biotechnology.
  • 1-Methyl-1h-pyrazole-5-sulfonyl chloride. Sigma-Aldrich.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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